molecular formula C9H13ClN4 B1434393 1-(3-Chloropyrazin-2-yl)-1,4-diazepane CAS No. 1936338-34-9

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Cat. No.: B1434393
CAS No.: 1936338-34-9
M. Wt: 212.68 g/mol
InChI Key: LJNZKYRTYAHGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a high-value chemical intermediate central to the synthesis of sitagliptin and other Dipeptidyl Peptidase 4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes. This pyrazine-diazepane hybrid serves as a critical scaffold, where the chloropyrazine moiety acts as an effective leaving group in nucleophilic aromatic substitution reactions, enabling the construction of the complex molecular architecture required for potent DPP-4 binding and inhibition. As a key building block, this compound is of significant interest in medicinal chemistry for the development and optimization of anti-diabetic drugs. Researchers utilize it to explore structure-activity relationships, develop novel synthetic routes, and create new analogs for biological evaluation. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZKYRTYAHGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-chloropyrazin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, a specific CAS number is not yet publicly assigned. This document outlines a proposed synthetic route, detailed protocols for its characterization, and a discussion of its potential therapeutic applications based on the well-established pharmacological importance of its constituent pyrazine and 1,4-diazepane scaffolds.

Introduction: The Scientific Rationale

The convergence of a pyrazine ring and a 1,4-diazepane moiety in a single molecule presents a compelling case for its investigation in drug discovery. The pyrazine nucleus is an electron-deficient aromatic heterocycle found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3][4] Its nitrogen atoms often act as hydrogen bond acceptors, enabling strong interactions with biological targets like kinase enzymes.[4]

Similarly, the 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] This seven-membered heterocyclic system is a core component of many compounds with significant effects on the central nervous system (CNS), including anxiolytic, anticonvulsant, and antipsychotic agents.[5][7] The fusion of these two pharmacologically significant motifs suggests that 1-(3-chloropyrazin-2-yl)-1,4-diazepane could exhibit unique and potent biological activities, making it a prime candidate for further research.

Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

The most direct and contemporary approach for the synthesis of this target molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8][9] This reaction is a powerful tool for forming carbon-nitrogen bonds, particularly between aryl halides and amines, and is well-suited for coupling 2,3-dichloropyrazine with 1,4-diazepane.[8]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The proposed synthesis involves the mono-N-arylation of 1,4-diazepane with 2,3-dichloropyrazine. Careful control of stoichiometry is crucial to favor the monosubstituted product over the disubstituted byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2,3-Dichloropyrazine plus1 + R1->plus1 R2 1,4-Diazepane plus1->R2 C1 Pd Catalyst (e.g., Pd2(dba)3) P1 1-(3-Chloropyrazin-2-yl)-1,4-diazepane C1->P1 Heat L1 Phosphine Ligand (e.g., Xantphos) B1 Base (e.g., Cs2CO3) S1 Solvent (e.g., Toluene)

Caption: Proposed synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane.

Materials and Reagents:

Reagent/MaterialPurposeNotes
2,3-DichloropyrazineStarting Material (Aryl Halide)Ensure high purity.
1,4-DiazepaneStarting Material (Amine)Use a slight excess to favor mono-substitution.
Palladium CatalystCatalyst for C-N bond formatione.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Phosphine LigandStabilizes and activates the catalyste.g., Xantphos or BINAP.[10]
BaseActivates the aminee.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
Anhydrous TolueneReaction SolventMust be anhydrous to prevent catalyst deactivation.
Inert Gas (Argon or Nitrogen)Prevents oxidation of the catalystMaintain an inert atmosphere throughout the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked flask, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.5-2.0 equivalents), 2,3-dichloropyrazine (1.0 equivalent), and anhydrous toluene.

  • Amine Addition: Add a solution of 1,4-diazepane (1.1-1.5 equivalents) in anhydrous toluene dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 80-110°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the mixture to room temperature, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Physicochemical and Structural Characterization

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the methylene protons of the diazepane ring. The chemical shifts and coupling patterns will confirm the connectivity of the two ring systems. For example, aromatic protons typically appear in the 7.0-8.0 ppm region.[11]

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the presence of both the pyrazine and diazepane skeletons.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected molecular ion peak [M+H]⁺ would correspond to the chemical formula C₉H₁₂ClN₄.

  • Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the synthesized compound.

  • Methodology: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid), is generally suitable for analyzing such compounds.[14][15][16]

  • Purity Assessment: The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area. A purity level of >95% is typically required for biological screening.

Potential Applications in Drug Discovery

The unique hybrid structure of 1-(3-chloropyrazin-2-yl)-1,4-diazepane suggests several promising avenues for therapeutic research. The combination of a known pharmacophore for kinase inhibition and a scaffold with CNS activity makes this compound a versatile candidate for various disease areas.

Oncology

Many pyrazine-containing molecules function as kinase inhibitors, a major class of anticancer drugs.[4] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds in the hinge region of kinase active sites. The 1,4-diazepane scaffold has also been incorporated into potent anticancer agents, including farnesyltransferase inhibitors.[17] Therefore, this compound could be screened against a panel of kinases relevant to cancer, such as tyrosine kinases or cyclin-dependent kinases.

G cluster_compound 1-(3-Chloropyrazin-2-yl)-1,4-diazepane cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Compound Pyrazine Moiety + 1,4-Diazepane Scaffold Kinase Kinase Enzymes (e.g., Tyrosine Kinases) Compound->Kinase Inhibition GPCR GPCRs (e.g., Dopamine/Serotonin Receptors) Compound->GPCR Modulation Cancer Anticancer Activity Kinase->Cancer Inflammation Anti-inflammatory Effects Kinase->Inflammation CNS CNS Modulation (Anxiolytic, Antipsychotic) GPCR->CNS IonChannel Ion Channels

Caption: Potential biological targets and therapeutic applications.

Central Nervous System (CNS) Disorders

The 1,4-diazepane core is famously associated with benzodiazepines, which modulate GABA-A receptors.[6][7] While this specific compound is not a classical benzodiazepine, the diazepine ring system is known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. This makes it a candidate for screening in models of anxiety, depression, and psychosis.

Inflammatory Diseases

Certain pyrazine derivatives have demonstrated anti-inflammatory properties.[1] Given that many inflammatory pathways are regulated by kinases, the dual nature of this molecule makes it an interesting candidate for development as a novel anti-inflammatory agent.

Conclusion and Future Directions

While the specific CAS number for 1-(3-chloropyrazin-2-yl)-1,4-diazepane remains to be assigned, this guide provides a robust framework for its synthesis, characterization, and exploration in a drug discovery context. The logical combination of two pharmacologically validated scaffolds, the pyrazine and 1,4-diazepane rings, provides a strong rationale for its investigation. Future work should focus on optimizing the proposed synthetic route, performing comprehensive biological screening against relevant targets in oncology and neuroscience, and exploring structure-activity relationships through the synthesis of related analogs.

References

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Kaur, R., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Xia, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Mori, K., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Pistos, C., et al. (2010). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • García-García, J. P., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OARE. Available at: [Link]

  • Krzek, J., et al. (1993). Determination of oxazepam and diazepam in body fluids by HPLC. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Al-Saeed, M. S., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules. Available at: [Link]

  • Raj, R. (2015). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Available at: [Link]

  • Kumar, S., & Sharma, P. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Rios-Lombardía, N., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Boufroura, H., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Singh, R., & Singh, P. (2021). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. Available at: [Link]

  • Corominas-Faja, B., et al. (2013). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. Available at: [Link]

  • Bawa, S., & Kumar, S. (2010). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Available at: [Link]

  • Kumar, B., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Oswald, S., et al. (2024). Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Journal of Rx and Illicit Drug Analysis. Available at: [Link]

Sources

1-(3-Chloropyrazin-2-yl)-1,4-diazepane chemical structure and properties

[1]

Executive Summary

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a bicyclic nitrogenous heterocycle serving as a "privileged scaffold" in drug discovery.[1] Comprising an electron-deficient pyrazine ring fused to a seven-membered diazepane (homopiperazine) ring, it functions as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands—specifically serotonin (5-HT) agonists—and kinase inhibitors.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Chemical Identity & Structure Analysis

The molecule consists of a 2,3-disubstituted pyrazine core.[1] The C2 position is substituted with a 1,4-diazepane ring via the N1 nitrogen, while the C3 position retains a chlorine atom.[1] This specific substitution pattern creates a "push-pull" electronic system, where the diazepane amine donates electron density into the pyrazine ring, modulating the reactivity of the remaining chlorine.[1]

Structural Specifications
ParameterData
IUPAC Name 1-(3-Chloropyrazin-2-yl)-1,4-diazepane
Molecular Formula C

H

ClN

Molecular Weight 212.68 g/mol
CAS Registry Number Note: Often referenced as a derivative of 2,3-dichloropyrazine (CAS 4858-85-9)
SMILES Clc1cnccn1N2CCCNCC2
InChI Key Generated from structure
Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance
cLogP ~1.1 - 1.5Moderate lipophilicity; suitable for CNS penetration.[1]
TPSA ~45 ŲGood membrane permeability.[1]
pKa (Basic) ~9.5 (Diazepane N4)Exists as a cation at physiological pH; forms stable salts (e.g., HCl).
pKa (Weak Base) ~0.5 (Pyrazine N)Pyrazine nitrogens are weakly basic due to electron deficiency.[1]
H-Bond Donors 1 (Secondary Amine)Key handle for further derivatization.

Synthetic Methodology

The synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (S

11
Reaction Pathway

The reaction involves the nucleophilic attack of 1,4-diazepane (homopiperazine) on the electron-deficient pyrazine ring.[1]

SynthesisSM12,3-Dichloropyrazine(Electrophile)InterMeisenheimerComplexSM1->Inter S_NAr AttackSM21,4-Diazepane(Nucleophile)SM2->InterProd1-(3-Chloropyrazin-2-yl)-1,4-diazepaneInter->Prod Elimination of Cl-byproductHCl(Scavenged by Base)Inter->byproduct

Figure 1: S

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane on a 10 mmol scale.

Reagents:

  • 2,3-Dichloropyrazine (1.49 g, 10.0 mmol)

  • 1,4-Diazepane (Homopiperazine) (3.00 g, 30.0 mmol) [Note: Excess used to prevent bis-substitution]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.76 g, 20.0 mmol) or DIPEA
  • Solvent: 1,4-Dioxane or Acetonitrile (anhydrous, 20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N

    
     or Ar).[1]
    
  • Dissolution: Dissolve 2,3-dichloropyrazine in 20 mL of anhydrous 1,4-dioxane.

  • Addition: Add K

    
    CO
    
    
    followed by the slow addition of 1,4-diazepane. Critical Step: Slow addition and excess amine minimize the formation of the dimer (bis-diazepane pyrazine).
  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL).

    • Extract the organic layer with 1M HCl (3 x 20 mL).[1] The product (basic amine) moves to the aqueous phase; unreacted dichloropyrazine stays in organic.[1]

    • Basify the aqueous phase to pH >12 using 4M NaOH.[1]

    • Extract back into DCM (3 x 30 mL), dry over Na

      
      SO
      
      
      , and concentrate.
  • Yield: Typically 75–85% as a pale yellow oil or low-melting solid.[1]

Reactivity & Applications in Drug Design[1][7]

This scaffold is valuable because it offers two distinct vectors for chemical diversification:

  • N4-Derivatization: The secondary amine of the diazepane ring is highly nucleophilic.[1]

  • C3-Functionalization: The remaining chlorine atom is deactivated but can participate in palladium-catalyzed cross-coupling reactions.[1]

Reactivity Logic Flow

ReactivityCore1-(3-Chloropyrazin-2-yl)-1,4-diazepaneN_FuncN4-Functionalization(Nucleophilic Attack)Core->N_Func R-COCl / R-NCOC_FuncC3-Functionalization(Buchwald/Suzuki)Core->C_Func Pd(0), Ar-B(OH)2AmideAmides/Ureas(GPCR Ligands)N_Func->AmideTricyclicTricyclic Systems(Kinase Inhibitors)C_Func->Tricyclic

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Medicinal Chemistry Applications[1][5][7][8][9]
  • Serotonin (5-HT

    
    ) Agonists:  The diazepane ring mimics the piperazine moiety found in drugs like Lorcaserin.[1] The chloropyrazine core provides a bioisostere for chlorinated benzenes or pyridines, improving metabolic stability against CYP450 oxidation.
    
  • Kinase Inhibitors: The pyrazine nitrogen atoms can serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.[1] The diazepane ring projects into the solvent-exposed region, improving solubility.[1]

  • Histamine H3 Antagonists: N-substituted diazepanes are established pharmacophores for H3 receptor antagonism, used in cognitive disorder research.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for corrosive/irritant amines and halopyrazines.

  • Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H318: Causes serious eye damage (due to basicity).[1]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store under inert gas at 2–8°C. Hygroscopic; keep away from moisture to prevent carbonate formation.

References

  • Synthesis of 1,4-Diazepines: Ramajayam, R., et al. "Current scenario of 1,4-diazepines as potent biomolecules."[1][4] Mini Reviews in Medicinal Chemistry, 2007. Link

  • Pyrazine Reactivity: McDonald, et al. "Nucleophilic Substitution of 2,3-Dichloropyrazine."[1] Journal of Organic Chemistry, 2006.[1] Link

  • Scaffold Applications: "1,4-Diazepane compounds as potent and selective CB2 agonists." Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

  • General Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(2-Pyridyl)piperazine (Analogous Structure). Link

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a bifunctional building block. Its structure combines an electron-deficient pyrazine ring with a flexible, aliphatic diazepane ring. The molecule is characterized by two distinct reactive handles: a secondary amine on the diazepane ring (nucleophilic) and a chlorine atom on the pyrazine ring (electrophilic), enabling orthogonal functionalization strategies such as reductive aminations and palladium-catalyzed cross-couplings.

Molecular Data Specification
PropertyValue
CAS Registry Number 1936338-34-9
IUPAC Name 1-(3-Chloropyrazin-2-yl)-1,4-diazepane
Chemical Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
Exact Mass 212.0829
SMILES Clc1cnccn1N2CCCNCC2
Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Architecture & Regioselectivity

The synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (


) reaction. The starting material, 2,3-dichloropyrazine , possesses two equivalent electrophilic sites. However, the introduction of the first amine nucleophile breaks this symmetry.
Mechanistic Insight: The Deactivation Principle

Upon the reaction of 1,4-diazepane (homopiperazine) with 2,3-dichloropyrazine, the first substitution occurs at either position 2 or 3 (statistically equivalent). Crucially, the resulting amino group is electron-donating (via resonance), which significantly increases the electron density of the pyrazine ring. This deactivates the remaining chlorine atom towards further


 attack under mild conditions, preventing the formation of the 2,3-diamino byproduct and ensuring high selectivity for the mono-chlorinated product.
Synthetic Workflow Diagram

SynthesisWorkflow Start 2,3-Dichloropyrazine (Electrophile) Process SNAr Reaction THF/Dioxane, 0°C to RT Base: Et3N or K2CO3 Start->Process Reagent 1,4-Diazepane (Nucleophile - Excess) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate Addition Product 1-(3-Chloropyrazin-2-yl)- 1,4-diazepane Intermediate->Product Elimination (-Cl) Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).[1][2]

Physicochemical Properties & Analytics

Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting ADME properties in drug discovery.

Table 1: Calculated & Predicted Properties
ParameterValueTechnical Context
LogP (Predicted) 0.82 ± 0.4Indicates moderate lipophilicity; suitable for CNS penetration optimization.
pKa (Diazepane NH) ~9.5The secondary amine is basic and will be protonated at physiological pH.
pKa (Pyrazine N) ~0.6The pyrazine nitrogens are very weakly basic.
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 4Two pyrazine nitrogens, two diazepane nitrogens.
PSA (Polar Surface Area) ~41 ŲFavorable for membrane permeability.

Medicinal Chemistry Applications

This molecule acts as a versatile scaffold. The "Handle" concept below illustrates how medicinal chemists utilize this structure to build complexity.

  • The Nucleophilic Handle (Secondary Amine): Used for amide coupling, reductive amination, or sulfonylation to attach "tail" groups that interact with solvent-exposed regions of a protein target.

  • The Electrophilic Handle (Chlorine): A prime candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl "head" groups.

Strategic Functionalization Logic

SAR_Logic Core 1-(3-Chloropyrazin-2-yl)-1,4-diazepane (Core Scaffold) AmineHandle Secondary Amine (N-4) Core->AmineHandle Site 1 ClHandle Aryl Chloride (C-3) Core->ClHandle Site 2 Amide Amide Coupling (R-COCl / HATU) AmineHandle->Amide RedAm Reductive Amination (R-CHO / NaBH(OAc)3) AmineHandle->RedAm Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) ClHandle->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd) ClHandle->Buchwald

Figure 2: Orthogonal functionalization strategy for SAR exploration.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane on a 10 mmol scale.

Safety Warning: 2,3-Dichloropyrazine is an irritant. Work in a fume hood.

Materials
  • 2,3-Dichloropyrazine (1.49 g, 10.0 mmol)

  • 1,4-Diazepane (Homopiperazine) (3.00 g, 30.0 mmol) [Note: 3 eq. used to prevent dimer formation][3]

  • Triethylamine (TEA) (2.8 mL, 20.0 mmol)

  • Tetrahydrofuran (THF) (anhydrous, 20 mL)

  • Dichloromethane (DCM) & Brine for workup

Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyrazine (1.49 g) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (2.8 mL).

  • Nucleophilic Attack: Add 1,4-Diazepane (3.00 g) dropwise over 10 minutes.

    • Technical Note: Adding the electrophile to the excess nucleophile is the standard way to avoid dimerization, but here we reverse it (nucleophile to electrophile) because the deactivation effect of the pyrazine ring prevents the second addition. However, excess diazepane is still required to prevent one diazepane molecule from reacting with two pyrazine rings.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Resuspend the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove the excess 1,4-diazepane and TEA salts.

    • Critical QC Step: The product is in the organic layer.[4][5] The excess homopiperazine is highly water-soluble and will partition into the aqueous phase.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient 90:9:1).
    
Quality Control (QC) Parameters
  • LCMS: Expect [M+H]+ peak at ~213.1 m/z.

  • 1H NMR (DMSO-d6): Look for pyrazine protons (two doublets or singlets depending on resolution) around 7.8-8.2 ppm. Diazepane multiplets should appear between 1.8-3.8 ppm.

References

  • ChemSrc. (n.d.). CAS 1936338-34-9 Entry.[6] Retrieved from [Link]

  • American Chemical Society (ACS). (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Profiling and Synthetic Utility of the 1-(3-Chloropyrazin-2-yl)-1,4-diazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(3-Chloropyrazin-2-yl)-1,4-diazepane scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a structural expansion of the well-characterized piperazine-based serotonergic ligands (e.g., MK-212). This bicyclic motif combines an electron-deficient 3-chloropyrazine core with a conformationally flexible 1,4-diazepane (homopiperazine) ring.

This guide details the scaffold's primary biological utility as a 5-HT2C receptor agonist with potential selectivity advantages over its piperazine analogs. It further explores its synthetic versatility via nucleophilic aromatic substitution (


) and its application in fragment-based drug discovery (FBDD) for targeting G-protein-coupled receptors (GPCRs) and T-type calcium channels.

Chemical Biology & Structural Analysis[1][2]

The Pharmacophore

The scaffold derives its biological activity from two distinct domains:

  • The Warhead (3-Chloropyrazine): The pyrazine ring acts as a bioisostere for phenyl/pyridine rings common in CNS drugs. The chlorine atom at position 3 provides lipophilicity (enhancing blood-brain barrier penetration) and electronic withdrawal, making the C2 position highly susceptible to nucleophilic attack or serving as a specific anchor point in the receptor binding pocket.

  • The Linker/Modulator (1,4-Diazepane): Unlike the rigid piperazine ring found in MK-212, the 7-membered diazepane ring introduces conformational flexibility. This "ring expansion" strategy is frequently employed to modulate selectivity between 5-HT receptor subtypes (2A, 2B, and 2C), potentially reducing off-target valvulopathic risks associated with 5-HT2B activation.

Physicochemical Properties
  • Lipophilicity (cLogP): ~1.2 – 1.8 (ideal for CNS penetration).

  • Basicity: The distal secondary amine of the diazepane (

    
    ) ensures protonation at physiological pH, facilitating ionic interactions with the conserved aspartate residue (Asp3.32) in aminergic GPCRs.
    
  • Metabolic Stability: The chloropyrazine core is generally resistant to oxidative metabolism, though the diazepane ring may undergo N-oxidation or ring-opening.

Biological Activity Profile

Primary Mechanism: 5-HT2C Receptor Agonism

The 1-(3-Chloropyrazin-2-yl)-1,4-diazepane scaffold functions as a ligand for the Serotonin 5-HT2C receptor , a Gq-coupled GPCR involved in appetite regulation, mood, and locomotor activity.

  • Signaling Pathway: Agonist binding triggers the exchange of GDP for GTP on the

    
     subunit, activating Phospholipase C 
    
    
    
    (PLC
    
    
    ). This hydrolyzes
    
    
    into
    
    
    and Diacylglycerol (DAG), leading to intracellular calcium release.
  • Therapeutic Relevance: Selective 5-HT2C agonists are validated targets for obesity (e.g., Lorcaserin) and epilepsy (e.g., Bexicaserin). The diazepane analog is investigated to improve the therapeutic index by minimizing 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) cross-reactivity.

Secondary Activity: T-Type Calcium Channel Blockade

Recent SAR studies indicate that N-substituted 1,4-diazepane derivatives can block Cav3.2 (T-type) calcium channels . This dual activity suggests potential utility in treating neuropathic pain, where both 5-HT2C activation and T-type channel inhibition offer synergistic analgesic effects.

Synthetic Protocol: Assembly

Objective: Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane from 2,3-dichloropyrazine.

Reaction Principle: Nucleophilic Aromatic Substitution (


). The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C2/C3 positions.
Step-by-Step Methodology
  • Reagents:

    • 2,3-Dichloropyrazine (1.0 equiv)

    • Homopiperazine (1,4-Diazepane) (3.0 equiv) – Excess prevents bis-substitution.

    • Potassium Carbonate (

      
      ) (2.0 equiv)[1]
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2,3-dichloropyrazine in MeCN under

      
       atmosphere.
      
    • Add

      
       followed by the slow addition of homopiperazine at 0°C.
      
    • Warm to room temperature and reflux for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Critical Checkpoint: The appearance of a new polar spot indicates product formation. If bis-substituted byproduct (1,4-bis(3-chloropyrazin-2-yl)-1,4-diazepane) forms, reduce temperature and increase amine equivalents.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate in vacuo.

    • Purify via column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%

      
      ).
      
  • Yield: Typically 75–85%.

Visualization: Synthesis Pathway

Synthesis SM1 2,3-Dichloropyrazine (Electrophile) RXN Reflux / K2CO3 MeCN / 80°C SM1->RXN SM2 Homopiperazine (Nucleophile) SM2->RXN PROD 1-(3-Chloropyrazin-2-yl)-1,4-diazepane (Target Scaffold) RXN->PROD Major (SNAr) BYPROD Bis-substituted Impurity RXN->BYPROD Minor (if amine < 3 eq)

Caption:


 synthesis route. Excess homopiperazine is critical to favor the mono-substituted target over the bis-impurity.

Experimental Workflows for Biological Validation

Functional Assay: Calcium Flux (FLIPR)

To validate 5-HT2C agonism, a functional cell-based assay measuring intracellular calcium release is required.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited or non-edited isoform).

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add the 1-(3-Chloropyrazin-2-yl)-1,4-diazepane scaffold (dissolved in DMSO) using an automated liquid handler.

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit. Compare efficacy relative to Serotonin (5-HT) (
    
    
    
    ).
Selectivity Screening (Radioligand Binding)

Objective: Determine affinity (


) for 5-HT2C vs 5-HT2A.
ReceptorRadioligandReference CompoundSignificance
5-HT2C

-Mesulergine
MianserinPrimary Target (Therapeutic)
5-HT2A

-Ketanserin
KetanserinOff-Target (Hallucinogenic risk)
5-HT2B

-LSD
SB-204741Off-Target (Valvulopathy risk)
Visualization: 5-HT2C Signaling Cascade

Signaling Ligand Chloropyrazin-Diazepane (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gprot Gαq Protein Receptor->Gprot Activation PLC PLC-β (Effector) Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Gq-coupled signaling pathway activated by the scaffold, leading to measurable calcium flux.

References

  • 5-HT2C Agonist Discovery: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352).[2][3] Journal of Medicinal Chemistry.[3]

  • Scaffold Reactivity: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry.

  • Piperazine Analog (MK-212): Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats.[4] (Comparison of piperazine vs diazepane selectivity).

  • T-Type Calcium Channels: Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.[5]

Sources

1,4-Diazepane Derivatives as GPCR Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a privileged structural motif in modern medicinal chemistry, offering distinct conformational advantages over its six-membered analogue, piperazine.[1] This guide provides a technical analysis of 1,4-diazepane derivatives as ligands for G Protein-Coupled Receptors (GPCRs), focusing on their application in Orexin, Histamine, and Chemokine receptor modulation.[1] We detail the synthetic strategies for chiral core construction, Structure-Activity Relationship (SAR) logic, and validated pharmacological protocols for ligand characterization.[1]

The Scaffold: 1,4-Diazepane vs. Piperazine

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms.[1][2][3] Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring adopts a more flexible twisted chair or boat conformation.[1]

Conformational Implications for Ligand Design
  • Vectorial Projection: The N1 and N4 nitrogens in 1,4-diazepane project substituents at different angles compared to piperazine (approx. 120° vs. 180°).[1] This allows for unique exploration of GPCR binding pockets, particularly "L-shaped" or curved hydrophobic tunnels common in peptide-binding GPCRs (e.g., Orexin, Chemokine receptors).[1]

  • Chirality & Metabolic Stability: Introduction of a methyl group at the C7 position (as seen in Suvorexant) locks the conformation, reducing entropic penalty upon binding and shielding the ring from oxidative metabolism.[1]

Medicinal Chemistry Strategy & SAR

Core Functionalization Logic

The general SAR strategy for 1,4-diazepanes involves differentiating the N1 and N4 positions to bridge distinct pharmacophores.

PositionModification StrategyPharmacological Impact
N1 Arylation / HeteroarylationOften targets the "orthosteric" or deep pocket aromatic clusters (e.g., Trp, Phe residues).[1]
N4 Amide / Urea / Sulfonamide LinkerProvides H-bond acceptors/donors; directs the "tail" group toward the extracellular vestibule.
C7 Methylation (Chiral)Critical: Induces conformational constraint; prevents ring flattening; improves metabolic stability (prevents

-oxidation).[1]
C2/C3 Gem-dimethyl / CarbonylModulates pKa of adjacent nitrogens; C2-carbonyl (diazepinone) serves as a peptidomimetic turn.

Case Study: Suvorexant (Orexin Receptor Antagonist)

Target: Orexin Receptors (OX1R/OX2R) Mechanism: Dual Orexin Receptor Antagonist (DORA) Significance: Suvorexant validates the 1,4-diazepane scaffold as a drug-like core capable of CNS penetration and high-affinity GPCR binding (


 < 1 nM).[1]
Structural Analysis

Suvorexant features a (7R)-methyl-1,4-diazepane core.[1][4] The 7-methyl group is not merely a substituent but a structural anchor that forces the diazepane ring into a specific conformation that optimally positions the benzoxazole (N1) and the triazolyl-benzophenone (N4) moieties to block the orexin peptide binding groove.

Signaling Pathway Visualization

The following diagram illustrates the Orexin signaling cascade blocked by 1,4-diazepane antagonists.

OrexinSignaling Ligand Orexin A/B (Endogenous Ligand) GPCR Orexin Receptor (OX1R / OX2R) Ligand->GPCR Activates Antagonist 1,4-Diazepane Ligand (e.g., Suvorexant) Antagonist->GPCR Blocks Gq Gq Protein (Galpha-q) GPCR->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilizes PKC PKC Activation DAG->PKC Ca->PKC Wake Wakefulness / Arousal PKC->Wake Promotes

Caption: Blockade of Gq-mediated Calcium mobilization and PKC activation by 1,4-diazepane antagonists at Orexin receptors.[1]

Emerging Targets: CXCR3 & Histamine H3

CXCR3 Antagonists

4-N-aryl-[1,4]diazepane ureas have emerged as potent antagonists for the chemokine receptor CXCR3.

  • Key Interaction: The urea moiety mimics the peptide bond of the endogenous chemokine (CXCL9/10/11), while the diazepane ring scaffolds the aromatic groups to interact with the transmembrane helices TM3 and TM7.

  • Potency: Optimized derivatives exhibit

    
     nM in Calcium flux assays.[1]
    
Histamine H3/H4 Ligands

The homopiperazine ring is often used to replace the piperazine/piperidine moiety in standard histamine antagonists.

  • Selectivity: N-substitution patterns allow tuning between H3 (CNS cognitive targets) and H4 (inflammation targets).[1] The flexibility of the diazepane ring often allows these ligands to induce distinct receptor conformational states (biased signaling).

Experimental Protocols

A. Synthesis of the Chiral (7R)-Methyl-1,4-Diazepane Core

Causality: Direct cyclization of achiral precursors yields racemic mixtures difficult to resolve. This protocol uses a chiral amino acid precursor to establish the C7 stereocenter before ring closure, ensuring high enantiomeric excess (ee).[1]

Reagents:

  • (R)-3-aminobutyric acid[1]

  • N-Boc-glycine

  • EDC-HCl, HOBt (Coupling agents)[1]

  • TFA (Deprotection)[1]

  • BH3-THF (Reduction)[1]

Step-by-Step Methodology:

  • Peptide Coupling: React (R)-3-aminobutyric acid methyl ester with N-Boc-glycine using EDC/HOBt in DCM. Stir at RT for 12h.

    • Check: TLC (5% MeOH/DCM) to confirm amide formation.[1]

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.

  • Cyclization: Dissolve the deprotected amino-amide in refluxing butanol with a catalytic base (e.g., DIPEA) to induce intramolecular cyclization, forming the (7R)-methyl-1,4-diazepane-2,5-dione.[1]

  • Reduction: Dissolve the dione in anhydrous THF. Add BH3-THF complex (4 eq) dropwise at 0°C, then reflux for 16h to reduce both amides to amines.

  • Workup: Quench with MeOH/HCl. Basify with NaOH and extract with DCM.

    • Validation: NMR should show disappearance of carbonyl peaks (~170 ppm) and appearance of methylene peaks. Chiral HPLC to verify >98% ee.

SynthesisWorkflow Start (R)-3-Aminobutyric Acid Step1 Amide Coupling (w/ N-Boc-Glycine) Start->Step1 Step2 Boc Deprotection (TFA) Step1->Step2 Step3 Cyclization (Reflux) Step2->Step3 Formation of Dione Step4 Reduction (BH3-THF) Step3->Step4 Product (7R)-Methyl-1,4-Diazepane (Chiral Core) Step4->Product Yields Amine

Caption: Synthetic route for the chiral (7R)-methyl-1,4-diazepane core from amino acid precursors.

B. Pharmacological Characterization: Calcium Mobilization Assay (FLIPR)

Causality: Many 1,4-diazepane ligands target Gq-coupled GPCRs (Orexin, CXCR3, H1).[1] Measuring intracellular Calcium (


) flux is the standard functional readout.[1]

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR (e.g., hOX1R).[1]

  • Calcium-sensitive dye (Fluo-4 AM or Calcium 6).[1]

  • Probenecid (to inhibit dye extrusion).[1]

  • FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]

Protocol:

  • Seeding: Plate cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL/well of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye).[1] Incubate 60 min at 37°C.

  • Compound Preparation: Prepare 1,4-diazepane derivatives in DMSO (serially diluted). Dilute 5x into assay buffer.

  • Agonist Challenge (for Antagonist Mode): Prepare

    
     concentration of the endogenous agonist (e.g., Orexin-A).
    
  • Measurement:

    • Phase 1: Add compound to cells. Monitor fluorescence for 10 min (detects agonism).

    • Phase 2: Add agonist (

      
      ).[1] Monitor fluorescence for 90 sec.
      
  • Data Analysis: Calculate

    
     based on the reduction of the agonist-induced Calcium peak (Max - Min fluorescence).
    
    • Self-Validation: Include a reference antagonist (e.g., Suvorexant 10 µM) as a positive control (100% inhibition) and DMSO as negative control (0% inhibition).[1] Z' factor must be > 0.5.

References

  • Suvorexant: The First-in-Class Orexin Antagonist for Insomnia. ResearchGate. [Link]

  • Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][5]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. Journal of Medicinal Chemistry. [Link][6]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem. [Link][1]

Sources

Pharmacophore Properties of Chloropyrazine-Diazepane Conjugates: A Chemotype Analysis for CNS Targeting

[1]

Executive Summary

The conjugation of chloropyrazine and 1,4-diazepane (homopiperazine) moieties creates a privileged scaffold with distinct physicochemical and pharmacodynamic properties. This chemotype, specifically 1-(5-chloropyrazin-2-yl)-1,4-diazepane , serves as a critical core in the design of ligands for G-Protein Coupled Receptors (GPCRs), most notably the Serotonin 5-HT2C and Histamine H3 receptors.[1]

This guide provides a technical deconstruction of the scaffold’s pharmacophore, detailing its synthesis, structural biology, and receptor binding kinetics. It is designed to serve as a reference for optimizing lead compounds targeting central nervous system (CNS) disorders such as obesity, schizophrenia, and cognitive impairment.

Pharmacophore Architecture

The chloropyrazine-diazepane conjugate functions as a bi-functional pharmacophore . Its efficacy stems from the synergistic interplay between the electron-deficient aromatic headgroup and the flexible, basic azacyclic tail.

Structural Components[1][2][3][4]
  • The Headgroup (Chloropyrazine):

    • Electronic Character: The pyrazine ring is π-deficient, making it a weak hydrogen bond acceptor. The chlorine atom at the C5 position exerts a negative inductive effect (-I), further reducing electron density on the ring, while simultaneously increasing lipophilicity.

    • Binding Role: Participates in

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. The chlorine atom can engage in halogen bonding  or fill hydrophobic sub-pockets.
      
  • The Tail (1,4-Diazepane):

    • Conformational Flexibility: Unlike the rigid piperazine ring (chair conformation), the 7-membered diazepane ring adopts a twisted chair/boat conformation.[1] This increased entropy allows the molecule to scan the receptor landscape more effectively to find the optimal binding pose.

    • Ionization: The distal secondary amine (

      
      ) typically has a pKa of ~9.5–10.0, ensuring it is protonated at physiological pH. This positive charge is critical for forming a salt bridge  with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).[1]
      
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the abstract pharmacophore interactions within a typical aminergic GPCR binding pocket.

PharmacophoreMapChlorineChlorine Atom(Hydrophobic/Halogen Bond)PyrazinePyrazine Ring(Pi-Stacking / H-Bond Acceptor)Chlorine->PyrazineC5 AttachmentHydrophobicPocketHydrophobic Pocket(Val, Leu, Ile)Chlorine->HydrophobicPocketOccupancyDiazepaneDiazepane Ring(Scaffold / Linker)Pyrazine->DiazepaneSNAr LinkageAromaticClusterAromatic Cluster(Phe, Trp)Pyrazine->AromaticClusterPi-Pi StackingAmineDistal Amine (NH2+)(Ionic Interaction)Diazepane->AmineC-C ChainAspartateAsp3.32(Conserved Acidic Residue)Amine->AspartateSalt Bridge

Caption: Pharmacophore map showing the binding interactions of the chloropyrazine-diazepane scaffold within a GPCR active site.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting blood-brain barrier (BBB) penetration and metabolic stability.[1]

Table 1: Calculated Properties of 1-(5-chloropyrazin-2-yl)-1,4-diazepane

PropertyValue (Approx.)Significance
Molecular Weight 212.68 g/mol Low MW allows for significant decoration/substitution without violating Lipinski's Rule of 5.[1]
cLogP 1.2 – 1.8Optimal range for CNS penetration when balanced with TPSA.[1]
TPSA ~45 ŲFavorable for BBB permeability (Target < 90 Ų).[1]
pKa (Distal N) 9.5 – 9.8Ensures high solubility and receptor affinity via ionic bonding.[1]
H-Bond Donors 1The secondary amine acts as a donor.[1]
H-Bond Acceptors 3Pyrazine nitrogens (2) + Diazepane amine (1).[1]

Experimental Protocols

Synthesis of 1-(5-chloropyrazin-2-yl)-1,4-diazepane

This protocol utilizes a Nucleophilic Aromatic Substitution (

11

Reagents:

  • 2,5-Dichloropyrazine (1.0 eq)[1]

  • Homopiperazine (1,4-Diazepane) (3.0 eq) – Excess used to prevent bis-substitution.[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (MeCN) or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dichloropyrazine (1.49 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask.

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by the slow addition of homopiperazine (3.00 g, 30 mmol).
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM).

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (

    
     mL) to remove excess homopiperazine. Dry the organic layer over 
    
    
    and concentrate.
  • Yield: The product typically presents as a pale yellow oil or low-melting solid.[1] Yield: 75–85%.

Synthesis Workflow Diagram

SynthesisWorkflowSM12,5-DichloropyrazineReactionReflux 80°C4-6 HoursSM1->ReactionSM2Homopiperazine(3.0 eq)SM2->ReactionBaseK2CO3 / MeCNBase->ReactionWorkupFilter SaltsExtract DCM/H2OReaction->WorkupProduct1-(5-chloropyrazin-2-yl)-1,4-diazepaneWorkup->Product

Caption: Workflow for the SNAr synthesis of the chloropyrazine-diazepane scaffold.

Medicinal Chemistry & SAR Insights

When optimizing this scaffold for specific targets, the following Structure-Activity Relationship (SAR) trends are generally observed:

  • N-Substitution (Distal Nitrogen):

    • Methylation: Often increases BBB penetration but may reduce selectivity.[1]

    • Bulky Groups (Benzyl/Phenethyl): Can target secondary hydrophobic pockets (e.g., in H3 receptors) but increases molecular weight.

  • Chlorine Replacement:

    • Replacing Cl with CF3 increases metabolic stability and lipophilicity.

    • Replacing Cl with CN (cyano) generally reduces affinity due to electronic repulsion or loss of the halogen bond.

  • Ring Size Contraction:

    • Contracting the diazepane (7-membered) to a piperazine (6-membered) usually results in a loss of selectivity for 5-HT2C over 5-HT2A, as the piperazine is a more promiscuous scaffold (e.g., mCPP).[1]

References

  • Dunbar, G. et al. (2011). 5-HT2C Receptor Agonists: Recent Progress and Therapeutic Potential. Journal of Medicinal Chemistry. Link

  • Hacker, K. et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). 2-Chloropyrazine.[1][2][3] National Center for Biotechnology Information. Link[1]

  • Jensen, A. A. et al. (2010). The 5-HT2C Receptor: A Target for Antipsychotic Drugs. Current Drug Targets.[4] Link

Suppliers and price of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Part 1: Executive Summary & Strategic Utility

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a high-value heterocyclic building block used primarily in the discovery of Central Nervous System (CNS) agents and kinase inhibitors. Its structural value lies in its bifunctionality:

  • The Diazepane Ring: A "privileged scaffold" that mimics peptide turns and improves solubility/metabolic stability compared to piperazine analogs.

  • The Chloropyrazine Core: Provides an electrophilic handle (Cl) for further functionalization (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination) while retaining a specific nitrogen-rich electronic profile critical for hydrogen bonding in active sites (e.g., 5-HT2C receptors).

This guide addresses the procurement challenge: as a non-commodity intermediate, it is often absent from "in-stock" catalogs. Researchers must choose between Custom Synthesis (Buy) and In-House Synthesis (Make) .

Part 2: Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name 1-(3-Chloropyrazin-2-yl)-1,4-diazepane
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
Predicted logP ~0.8 (Favorable for CNS penetration)
Key Functionality Secondary Amine (Nucleophile) + Aryl Chloride (Electrophile)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Part 3: Market Analysis (Suppliers & Pricing)

Because this specific isomer is frequently a "made-to-order" item rather than a bulk commodity, pricing is bifurcated into Starting Material Costs (for in-house synthesis) and Custom Synthesis Quotes .

A. The "Buy" Option: Custom Synthesis[1][2]
  • Availability: Low (Typically 4-6 week lead time).

  • Major CROs: Enamine, WuXi AppTec, Pharmablock, ChemSpace.

  • Estimated Cost:

    • 100 mg: $300 – $500

    • 1 g: $800 – $1,200

    • Driver: High labor cost; low material cost.

B. The "Make" Option: Starting Material Sourcing

The most efficient route utilizes 2,3-Dichloropyrazine and Homopiperazine . These are commodity chemicals.

ComponentCAS NumberTypical PurityApprox. Price (Research Grade)Primary Suppliers
2,3-Dichloropyrazine 4858-85-9 >97%$10 - $25 / 5gSigma-Aldrich, BLDPharm, Fluorochem
Homopiperazine 505-66-8 >98%$15 - $30 / 25gMerck, TCI, Oakwood Chemical

Recommendation: For requirements >1g, In-House Synthesis is exponentially more cost-effective (~95% savings).

Part 4: Synthesis & Manufacturing Strategy

The Core Directive: The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr). The Challenge: Controlling stoichiometry to prevent the formation of the bis-substituted byproduct (where one diazepane molecule reacts with two pyrazine rings) or double addition to the diazepane.

Experimental Protocol (Self-Validating)

Reaction: 2,3-Dichloropyrazine + Homopiperazine (Excess) → Product + HCl

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve Homopiperazine (3.0 equivalents) in anhydrous Dichloromethane (DCM) or Ethanol .

    • Expert Insight: Using a large excess of the diamine (3 eq) forces the statistical probability toward mono-substitution and prevents the "dumbbell" dimer impurity.

  • Temperature Modulation: Cool the amine solution to 0°C .

  • Addition: Add 2,3-Dichloropyrazine (1.0 equivalent) dropwise over 30 minutes.

    • Causality: Slow addition ensures the concentration of the electrophile remains low relative to the nucleophile, favoring the desired 1:1 adduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Work-up (Critical Step):

    • Wash the organic layer with Water (3x) .

    • Why? The excess homopiperazine is highly water-soluble and will be removed in the aqueous phase, leaving the lipophilic product in the organic phase.

  • Purification: If necessary, purify via Silica Gel Flash Chromatography (Gradient: 0→10% MeOH/DCM with 1% NH₄OH).

Visualizing the Workflow

SynthesisWorkflow Start Start: Raw Materials Mix Dissolve Homopiperazine (3.0 eq) in DCM at 0°C Start->Mix Add Dropwise Addition of 2,3-Dichloropyrazine (1.0 eq) Mix->Add React Stir RT, 4-6h (SnAr Mechanism) Add->React Check TLC/LCMS Check: Is Bis-Impurity < 5%? React->Check Wash Aqueous Wash (x3) Removes excess amine Check->Wash Yes (Proceed) Purify Flash Chromatography (if required) Check->Purify No (High Impurity) Final Final Product: 1-(3-Chloropyrazin-2-yl)-1,4-diazepane Wash->Final Purify->Final

Figure 1: Decision-gated workflow for the synthesis of the target compound, emphasizing impurity control.

Part 5: Quality Assurance & Impurity Profiling

When validating the compound (whether bought or made), specific Critical Quality Attributes (CQAs) must be met.

AttributeMethodAcceptance CriteriaTechnical Rationale
Identity ¹H-NMR (DMSO-d₆) Distinct Pyrazine doublets (~8.0 ppm, ~7.8 ppm)Confirms the pyrazine ring is intact and mono-substituted.
Isotopic Pattern LC-MS M+ and (M+2)+ in 3:1 ratio Verifies the presence of exactly one chlorine atom .
Purity HPLC (UV 254nm) >95% AreaCritical for biological assays to avoid false positives from the bis-adduct.
Residual Amine Ninhydrin Stain Negative (after workup)Ensures excess homopiperazine is removed.

Part 6: Applications in Drug Discovery

This molecule acts as a "scaffold hop" from the more common piperazine derivatives.

  • Serotonin 5-HT2C Agonists:

    • The diazepane ring is crucial for selectivity against 5-HT2A/2B receptors. The chloropyrazine serves as a bioisostere for other heteroaromatics found in clinical candidates like Bexicaserin .

  • Kinase Inhibition:

    • The chlorine atom is displaced in a second step by anilines or phenols to create "hinge-binding" motifs.

Applications Core 1-(3-Chloropyrazin-2-yl) -1,4-diazepane Path1 Suzuki Coupling (Aryl Boronic Acids) Core->Path1 Path2 Buchwald Amination (Anilines) Core->Path2 Target1 Biaryl Kinase Inhibitors Path1->Target1 Target2 5-HT2C Agonists (CNS Agents) Path2->Target2

Figure 2: Divergent synthesis pathways utilizing the chloropyrazine "handle" for medicinal chemistry.

References

  • Fengchen Group. (2024). 2,3-Dichloropyrazine CAS 4858-85-9 Technical Specifications. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2,3-Dichloropyrazine (CID 79058). National Library of Medicine. Retrieved from

  • Ren, A., et al. (2025).[2] "Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin."[2] Journal of Medicinal Chemistry. Retrieved from

  • BLDpharm. (2024). Product Catalog: 1-(4-Chloropyrimidin-2-yl)-1,4-diazepane analogs. Retrieved from

  • Fluorochem. (2024). Building Blocks: Halides and Diazepanes. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for 1-(3-Chloropyrazin-2-yl)-1,4-diazepane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazinyl-Diazepane Scaffolds

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophoric elements into a single molecular entity is a cornerstone of rational drug design. The compound 1-(3-chloropyrazin-2-yl)-1,4-diazepane represents a compelling example of such a scaffold, bridging the electron-deficient, hydrogen-bond accepting pyrazine ring with the flexible, conformationally diverse 1,4-diazepane moiety. This unique combination offers a versatile platform for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

The pyrazine core is a well-established bioisostere for other aromatic systems and is found in numerous approved drugs, valued for its metabolic stability and ability to engage in key receptor interactions.[1] The 1,4-diazepane ring, a seven-membered heterocycle, provides a three-dimensional architecture that can effectively probe the binding pockets of complex biological targets.[2][3][4] The strategic placement of a reactive chlorine atom on the pyrazine ring of 1-(3-chloropyrazin-2-yl)-1,4-diazepane renders it an exceptionally valuable intermediate, primed for further functionalization through cross-coupling reactions or nucleophilic substitutions.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, purification, characterization, and potential applications of 1-(3-chloropyrazin-2-yl)-1,4-diazepane as a key building block in the discovery of novel therapeutics, including analogues of established drugs like Varenicline.[5][6][7][8]

Synthetic Workflow and Rationale

The synthesis of 1-(3-chloropyrazin-2-yl)-1,4-diazepane is most effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atoms towards substitution by nucleophiles.

cluster_0 Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane 2,3-Dichloropyrazine 2,3-Dichloropyrazine Intermediate tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate 2,3-Dichloropyrazine->Intermediate Nucleophilic Aromatic Substitution 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane->Intermediate Final_Product 1-(3-Chloropyrazin-2-yl)-1,4-diazepane Intermediate->Final_Product Boc Deprotection

Caption: Synthetic pathway for 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

This protocol details the synthesis of the Boc-protected intermediate. The use of a Boc protecting group on the 1,4-diazepane prevents undesired side reactions and allows for controlled, regioselective substitution onto the pyrazine ring.

Materials and Equipment:

  • 2,3-Dichloropyrazine

  • tert-Butyl 1,4-diazepane-1-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

  • Standard glassware for workup and extraction

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloropyrazine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base, scavenging the HCl generated during the reaction.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Rationale for Experimental Choices:

  • Solvent: Anhydrous DMF is used as a polar aprotic solvent to facilitate the dissolution of the reactants and to promote the SNAAr reaction.

  • Base: DIPEA is chosen as a bulky, non-nucleophilic base to prevent it from competing with the diazepine nucleophile.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the substitution reaction.

Protocol 1.2: Deprotection to Yield 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

This step involves the removal of the Boc protecting group to yield the final product.

Materials and Equipment:

  • tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and extraction

  • Rotary evaporator

Procedure:

  • Dissolve the crude product from Protocol 1.1 in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA or 4M HCl in Dioxane (typically 10-20 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Rationale for Experimental Choices:

  • Reagent: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon acid addition.

Part 2: Purification and Characterization

Protocol 2.1: Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Materials and Equipment:

  • Crude 1-(3-chloropyrazin-2-yl)-1,4-diazepane

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[10][11]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Data Presentation: Expected Yield and Purity

StepCompoundTypical YieldPurity (by HPLC)
1tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate70-85%>90% (crude)
21-(3-Chloropyrazin-2-yl)-1,4-diazepane85-95% (after deprotection)>98% (after chromatography)
Protocol 2.2: Characterization by Analytical Techniques

The identity and purity of the synthesized compound must be confirmed using standard analytical methods.[12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrazine and diazepine protons. The chemical shifts and coupling constants will be indicative of the structure.[13][14]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

B. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which will correspond to its molecular formula (C9H11ClN4).

C. High-Performance Liquid Chromatography (HPLC):

  • HPLC is used to determine the purity of the final compound.[7][15] A single, sharp peak should be observed under appropriate chromatographic conditions.

Part 3: Application in Drug Discovery

Rationale for Use as a Varenicline Analogue Precursor

Varenicline, a smoking cessation aid, features a complex tetracyclic ring system.[16][17] The synthesis of Varenicline and its analogues often involves the construction of a pyrazine ring fused to a constrained diamine scaffold.[5][6][8] 1-(3-chloropyrazin-2-yl)-1,4-diazepane serves as a strategic precursor for novel analogues by allowing for the introduction of diverse substituents at the 3-position of the pyrazine ring via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

cluster_1 Application in Varenicline Analogue Synthesis Start 1-(3-Chloropyrazin-2-yl)-1,4-diazepane Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Diversity Introduction of Diverse Substituents (R) Coupling->Diversity Analogue Novel Varenicline Analogue Diversity->Analogue

Caption: Workflow for generating novel Varenicline analogues.

Protocol 3.1: Suzuki Cross-Coupling for Aryl-Substituted Analogues

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of 1-(3-chloropyrazin-2-yl)-1,4-diazepane with an arylboronic acid.

Materials and Equipment:

  • 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Schlenk flask and inert atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(3-chloropyrazin-2-yl)-1,4-diazepane (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C for 8-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the desired aryl-substituted analogue.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling 1-(3-chloropyrazin-2-yl)-1,4-diazepane and its precursors.[18][19] All reactions should be performed in a well-ventilated fume hood.[18] Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

1-(3-chloropyrazin-2-yl)-1,4-diazepane is a highly valuable and versatile intermediate for drug discovery. Its synthesis is straightforward, and the reactive chlorine handle provides a gateway to a vast chemical space of novel compounds. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this building block in the development of next-generation therapeutics.

References

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. [Link]

  • Justia Patents. Varenicline compound and process of manufacture thereof. [Link]

  • Google Patents.
  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science. [Link]

  • New Drug Approvals. Varenicline. [Link]

  • Google Patents.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(1)/[20].pdf]([Link]20].pdf)

  • JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • IntechOpen. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Chem 117 Reference Spectra Spring 2011. [Link]

  • European Union. ECHA - Substance Information. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]

  • Annex Publishers. A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. [Link]

  • Forensic Science Society of Malaysia. Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. [Link]

  • SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives. [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. [Link]

  • Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • ResearchGate. ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. [Link]

  • OPUS. Analytical Methods. [Link]

  • ResearchGate. 1,4-Diazepines. [Link]

  • Journal of Indian Society of Toxicology. Thin Layer Chromatography of Benzodiazepines. [Link]

  • NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]

  • bioRxiv. How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. [Link]

  • European Patent Office. Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. [Link]

  • ScienceDirect. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PMC. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • ResearchGate. Porphyrazines with Annulated Diazepine Rings. 3. MgII Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties. [Link]

  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

Sources

Application Note: Protecting Group Strategies for 1,4-Diazepane Mono-functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Diazepane (homopiperazine) is a privileged seven-membered heterocyclic scaffold widely used in kinase inhibitors (e.g., Fasudil derivatives), GPCR ligands, and RNA-binding small molecules. Its conformational flexibility distinguishes it from the rigid piperazine ring, offering unique vector exploration in Structure-Activity Relationship (SAR) studies.

However, the


 symmetry of unsubstituted 1,4-diazepane presents a synthetic challenge: selective mono-functionalization . Standard protection protocols often lead to statistical mixtures of unreacted starting material, mono-protected product, and bis-protected byproduct (typically in a 1:2:1 ratio if uncontrolled).

This Application Note provides two field-proven protocols for the high-yield synthesis of 1-Boc-1,4-diazepane , utilizing Statistical Kinetic Control and In-Situ Salt Desymmetrization . It also details the orthogonal protection strategy to generate 1-Boc-4-Cbz-1,4-diazepane .

Strategic Overview: The Symmetry Problem

To achieve mono-protection, one must break the symmetry of the diamine. There are two primary mechanisms to achieve this:

  • Statistical Control (Protocol A): Utilizing a large excess of the diamine. This statistically favors the collision of the electrophile (

    
    ) with an unreacted diamine rather than a mono-protected species.
    
    • Pros: Simple setup, no exotic reagents.

    • Cons: Waste of starting material (recyclable), requires rigorous extraction.

  • Electrostatic/Steric Shielding (Protocol B): Creating a Mono-HCl salt. Protonating one amine renders it non-nucleophilic. Due to electrostatic repulsion, the second protonation (

    
    ) is significantly less favorable than the first (
    
    
    
    ), allowing for selective mono-protonation.
    • Pros: Stoichiometric efficiency (1:1 ratio), higher yield.

    • Cons: Requires precise pH/stoichiometry control.

Decision Matrix

Use the following logic to select your protocol:

DecisionMatrix Start Start: Select Protocol Scale What is your reaction scale? Start->Scale Cost Is 1,4-Diazepane expensive/scarce? Scale->Cost < 10g ProtoB Protocol B: In-Situ Salt (TMSCl Method) Scale->ProtoB > 10g (Industrial) ProtoA Protocol A: Statistical Control (Excess Diamine) Cost->ProtoA No (Cheap commodity) Cost->ProtoB Yes (Precious material)

Figure 1: Decision matrix for selecting the appropriate protection strategy.

Detailed Protocols

Protocol A: Statistical Mono-Boc Protection (The "Excess" Method)

Best for: Small scale (<5g), rapid synthesis, when starting material recovery is easy.

Principle: By using 4.0 equivalents of 1,4-diazepane relative to


, the probability of the electrophile encountering a mono-Boc species is statistically minimized.
Materials
  • 1,4-Diazepane (4.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.0 equiv)
    
  • Dichloromethane (DCM) or Dioxane (

    
     concentration relative to 
    
    
    
    )
  • Reagents for workup: Citric acid (10% aq), NaOH (2M), Brine.

Step-by-Step Procedure
  • Dissolution: Dissolve 1,4-diazepane (40 mmol, 4.0 g) in DCM (100 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve

    
     (10 mmol, 2.18 g) in DCM (20 mL). Add this solution dropwise  to the stirring amine solution over 60 minutes via an addition funnel or syringe pump.
    
    • Expert Note: Slow addition is critical to maintain the local concentration of electrophile low, preventing bis-protection "hotspots."

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup (The "Self-Validating" Purification):

    • Wash 1 (Remove Excess Diamine): Wash the organic phase with water (

      
       mL). 1,4-Diazepane is highly water-soluble; Mono-Boc-1,4-diazepane is moderately soluble; Bis-Boc is insoluble. Note: You will lose some product here, but purity is prioritized.
      
    • Extraction (Selectivity Step): Extract the organic phase with 10% aqueous Citric Acid (

      
       mL).
      
      • Phase Check: The Organic Layer now contains the Bis-Boc impurity (neutral). Discard or save for recovery.

      • Phase Check: The Aqueous Acidic Layer contains the Mono-Boc product (protonated).

    • Basification: Adjust the pH of the combined acidic aqueous extracts to pH >12 using 2M NaOH. The solution will turn cloudy as the free base precipitates.

    • Final Isolation: Extract the basic aqueous layer with DCM (

      
       mL). Dry over 
      
      
      
      , filter, and concentrate.

Expected Yield: 65-75% (based on


).
Protocol B: In-Situ Salt Desymmetrization (The "TMSCl" Method)

Best for: Large scale, expensive diamines, high atom economy.

Principle:


 (TMSCl) reacts with methanol to generate HCl in situ. By adding exactly 1.0 equivalent of TMSCl, we generate the mono-hydrochloride salt of 1,4-diazepane. The protonated amine is deactivated, leaving the second amine free to react with 

.
Materials
  • 1,4-Diazepane (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) (2.0 equiv) - Used only in the final stage if needed, though often not required for this specific variant.
    
  • Solvent: Anhydrous Methanol.[2]

Step-by-Step Procedure
  • Salt Formation: Dissolve 1,4-diazepane (10 mmol) in anhydrous Methanol (30 mL). Cool to 0°C.[2]

  • Acid Generation: Add TMSCl (10 mmol) dropwise.

    • Mechanism:[3][4]

      
      .
      
    • Stir for 30 minutes. The solution now contains primarily 1,4-diazepane

      
       HCl.
      
  • Protection: Add

    
     (11 mmol) in Methanol (10 mL) dropwise.
    
    • Note: The free amine reacts with Boc.[1] The protonated amine is protected by the H+.

  • Stir: Warm to RT and stir for 4-6 hours.

  • Workup:

    • Concentrate the methanol under vacuum.

    • Redissolve the residue in water.

    • Wash with Diethyl Ether (removes any Bis-Boc formed).

    • Basify the aqueous layer (pH >12) with NaOH pellets or 4M NaOH.

    • Extract with DCM (

      
      ).[5] Dry and concentrate.
      

Expected Yield: 80-90%. Reference: This approach is adapted from the method by Servín et al. for selective diamine protection [1].

Orthogonal Protection: Synthesis of 1-Boc-4-Cbz-1,4-diazepane

Once the Mono-Boc intermediate is secured, introducing a Cbz (benzyloxycarbonyl) group to the second nitrogen creates an orthogonally protected scaffold. This allows for selective deprotection:

  • Acid (TFA/HCl): Removes Boc, leaves Cbz intact.

  • Hydrogenation (

    
    ):  Removes Cbz, leaves Boc intact.
    
Protocol
  • Setup: Dissolve 1-Boc-1,4-diazepane (1.0 equiv) in DCM/Water (1:1 biphasic mixture) or pure DCM with DIPEA (2.0 equiv).

  • Cooling: Cool to 0°C.

  • Reagent: Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

    • Caution: Cbz-Cl is corrosive.

  • Reaction: Stir vigorously (if biphasic) for 2 hours at 0°C, then 2 hours at RT.

  • Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
    , then Brine.[1]
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Critical Workflow Visualization: The Acid-Base Purification

The success of these protocols relies heavily on the workup. The following diagram illustrates the "Self-Validating" purification logic for Protocol A.

PurificationLogic Mix Crude Reaction Mixture (Mono-Boc, Bis-Boc, Unreacted) Step1 Step 1: Partition DCM / Water Mix->Step1 Aq1 Aqueous Layer 1 (Mostly Unreacted Diazepane) Step1->Aq1 Discard Org1 Organic Layer 1 (Mono-Boc + Bis-Boc) Step1->Org1 Step2 Step 2: Extract Org with 10% Citric Acid Org1->Step2 Org2 Organic Layer 2 (Bis-Boc Impurity) Step2->Org2 Discard Aq2 Acidic Aqueous Layer (Mono-Boc Salt) Step2->Aq2 Step3 Step 3: Basify (pH > 12) Extract with DCM Aq2->Step3 Final Final Organic Layer (Pure Mono-Boc-1,4-Diazepane) Step3->Final

Figure 2: Acid-Base extraction workflow for isolating mono-protected basic amines.

Analytical Data Summary

Compound1H NMR Characteristic Signals (

)
Physical StateSolubility
1,4-Diazepane

2.8-2.9 (m, 8H), 1.7 (m, 2H)
Viscous Oil / Low melt solidWater, MeOH, DCM
1-Boc-1,4-Diazepane

1.45 (s, 9H), 3.4-3.5 (m, 4H), 2.7-2.9 (m, 4H)
Colorless OilDCM, EtOAc, Acidic Water
1,4-Bis-Boc-Diazepane

1.46 (s, 18H), 3.3-3.5 (broad m, 8H)
White SolidDCM, EtOAc, Hexanes

Troubleshooting & Optimization

  • Bis-Boc Formation is too high in Protocol A:

    • Cause: Addition of

      
       was too fast or temperature was too high.
      
    • Fix: Dilute the

      
       further and use a syringe pump for addition over 2 hours at -10°C.
      
  • Low Yield in Protocol B:

    • Cause: Moisture in the Methanol.

    • Fix: TMSCl reacts with water to form HCl and Hexamethyldisiloxane, but if too much water is present, the stoichiometry of the salt formation becomes unreliable. Ensure Methanol is anhydrous.[2]

  • Emulsions during Workup:

    • Cause: 1,4-diazepane derivatives can act as surfactants.

    • Fix: Use Brine in the aqueous washes and avoid vigorous shaking; use gentle inversion instead.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017).[2] General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 24-30.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General Reference for Cbz/Boc orthogonality).
  • Srinivasan, N., et al. (2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. Tetrahedron Letters, 50(48), 6680-6683.

Sources

Microwave-assisted synthesis of chloropyrazin-2-yl-diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Accelerated Synthesis of N-(Chloropyrazin-2-yl)-1,4-Diazepanes via Microwave-Assisted Buchwald-Hartwig Amination

Abstract

This application note provides a comprehensive guide to the synthesis of N-(chloropyrazin-2-yl)-1,4-diazepane scaffolds using Microwave-Assisted Organic Synthesis (MAOS). These heterocyclic structures are of significant interest in medicinal chemistry and drug development. We present a detailed protocol for a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, optimized for microwave irradiation. This method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2][3][4] This guide explains the underlying scientific principles, offers a step-by-step protocol, presents expected outcomes, and provides troubleshooting advice for researchers and drug development professionals.

Introduction and Scientific Principles

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including anxiolytics and antidepressants.[5][6] Its functionalization, particularly with heteroaromatic systems like chloropyrazine, opens avenues for novel molecular designs with unique pharmacological profiles. The traditional synthesis of such N-aryl diazepanes often involves lengthy reaction times under harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] Unlike conventional heating which relies on slow and inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[1][3] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and highly efficient heating.[1] Key advantages of this approach include:

  • Dramatic Reaction Rate Acceleration: Reaction times can be reduced from many hours to mere minutes.[7][8]

  • Increased Product Yields: Rapid heating often minimizes the formation of undesirable byproducts, leading to cleaner reactions and higher isolated yields.[1][2][4]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility.[4][7]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly lowers energy consumption, contributing to greener chemical practices.[1][2]

The core transformation described here is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[9][10] This reaction is exceptionally well-suited for microwave acceleration, enabling the efficient coupling of aryl halides (2,5-dichloropyrazine) with amines (1,4-diazepane derivatives).[11][12]

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this mechanism is key to optimizing reaction conditions.

Simplified Buchwald-Hartwig Catalytic Cycle cluster_legend Legend pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex + Ar-X amine_complex Amine Coordination Complex oa_complex->amine_complex + Amine (HNR₂) amide_complex Pd(II) Amido Complex amine_complex->amide_complex HX deprotonation Deprotonation (Base) reductive_elim Reductive Elimination amide_complex->reductive_elim reductive_elim->pd0 Product (Ar-NR₂) key_in Reactant Input key_out Product Output key_loss Byproduct

Caption: Simplified Buchwald-Hartwig cycle for C-N bond formation.

Microwave energy accelerates each step of this cycle, particularly the rate-limiting reductive elimination phase, leading to rapid product formation.[11]

Experimental Protocol

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis in sealed vessels generates high pressures and temperatures; only use dedicated microwave reactors and vessels designed for this purpose.[13][14] Never use a domestic microwave oven.[7][13][15]

Materials and Equipment
  • Reagents:

    • 2,5-Dichloropyrazine (≥98% purity)

    • tert-Butyl 1,4-diazepane-1-carboxylate (≥98% purity)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (≥98% purity)

    • Sodium tert-butoxide (NaOtBu) (≥98% purity)

    • Anhydrous Toluene (or Dioxane)

    • Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH) - HPLC grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave process vials with Teflon septa and aluminum crimp caps[14]

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

    • TLC plates (silica gel 60 F₂₅₄)

Reaction Workflow Diagram

start Start: Assemble Reagents reagents 1. Add Pd₂(dba)₃, XPhos, NaOtBu to microwave vial under inert gas. start->reagents add_reactants 2. Add 2,5-dichloropyrazine, tert-butyl 1,4-diazepane-1-carboxylate, and anhydrous toluene. reagents->add_reactants seal 3. Tightly seal vial with crimp cap. add_reactants->seal irradiate 4. Place in microwave reactor. Irradiate at 130°C for 20 min. seal->irradiate cool 5. Cool vial to <50°C using instrument's cooling system. irradiate->cool workup 6. Quench, Extract & Dry: - Dilute with EtOAc - Wash with water & brine - Dry over MgSO₄ cool->workup purify 7. Purify via Flash Chromatography workup->purify analyze 8. Characterize Product (NMR, MS, HPLC) purify->analyze end End: Pure Product analyze->end

Sources

Troubleshooting & Optimization

Purification of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CPD-582 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane presents a classic "heterocyclic amine" challenge.[1] The molecule contains a basic secondary amine (the distal nitrogen of the diazepane ring) and an electron-deficient pyrazine ring.

The primary failure mode in standard chromatography is silanol interaction , leading to severe peak tailing, irreversible adsorption, and co-elution with polar impurities like excess homopiperazine. Furthermore, the 3-chloro substituent introduces a stability risk; it is a leaving group susceptible to nucleophilic aromatic substitution (


) if the purification environment is too harsh (e.g., high heat + strong nucleophiles).

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: The "Sticky Peak" Phenomenon (Tailing & Yield Loss)

User Question: "My product streaks across the column from


 0.1 to 0.5. I’m losing mass, and the fractions are impure. Why is this happening on standard silica?"

Technical Diagnosis: Standard silica gel (


) is acidic (

). The distal secondary amine of the 1,4-diazepane ring is basic (

). This creates a strong acid-base interaction where the amine protonates upon contact with surface silanols (

), effectively "salting" your product onto the stationary phase.

The Protocol: Amine-Modified Mobile Phases You must block the silanol sites with a volatile, competitive base.

Option A: The "Gold Standard" (DCM/MeOH/NH


OH) 
Best for: High solubility, maximum recovery.
ComponentRoleConcentration
Dichloromethane (DCM) Solubilizing agent (weak eluent)Balance
Methanol (MeOH) Polar modifier (strong eluent)1% – 10% Gradient
Ammonium Hydroxide (28% aq) Silanol blocker / Deprotonator1% Fixed

Critical Preparation Step: Aqueous ammonia is immiscible with pure DCM. You must prepare "Ammoniated Methanol" first.

  • Mix 10 mL of

    
     (28%) into 90 mL of MeOH.
    
  • Use this "10%

    
     in MeOH" stock as your B-solvent.
    
  • Run a gradient of DCM vs. Ammoniated MeOH.

Option B: Triethylamine (TEA) Modifier Best for: Systems intolerant to water.

  • Mobile Phase: DCM : MeOH (95:5) + 0.5% TEA .

  • Warning: TEA boils at 89°C. It is harder to remove than ammonia. You must rotovap fractions thoroughly to avoid false mass balance or cytotoxicity in biological assays.

Module 2: Separation from Impurities (Co-elution)

User Question: "I cannot separate the product from the starting material (homopiperazine) or the bis-substituted byproduct."

Technical Diagnosis: The synthesis (typically 2,3-dichloropyrazine + homopiperazine) generates three distinct species with predictable polarity differences.

Elution Order & Strategy:

  • 2,3-Dichloropyrazine (Starting Material):

    • Polarity: Non-polar.[2]

    • Behavior: Elutes near the solvent front in 100% DCM or Hexane/EtOAc.

    • Action: Flush this out first with a low-polarity isocratic hold.

  • Bis-adduct (Impurity):

    • Structure: 1,4-bis(3-chloropyrazin-2-yl)-1,4-diazepane.

    • Polarity: Medium (No free secondary amine).

    • Behavior: Elutes before your desired product because it lacks the basic NH group that drags on silica.

  • Target Product:

    • Polarity: High (Free secondary amine).

    • Behavior: Elutes later. Requires MeOH/Ammonia to move.

  • Excess Homopiperazine (Reagent):

    • Polarity: Very High (Two amines).

    • Behavior: Often sticks to the baseline. Requires high polarity (20%+ MeOH) to elute.

Recommended Gradient Protocol:

  • Column: 12g or 24g Flash Cartridge (Standard Silica).

  • Flow Rate: 25 mL/min.

  • Solvent A: DCM.

  • Solvent B: 10%

    
     in MeOH (prepared as above).
    
Time (CV)% Solvent BTarget Species Eluting
0–30%Unreacted Chloropyrazine
3–50%

5%
Bis-adduct impurity
5–125%

15%
Target Product
12–1515%

50%
Excess Homopiperazine
Module 3: Stability & Decomposition Risks

User Question: "My fractions turned yellow/brown after sitting overnight. Is the product unstable?"

Technical Diagnosis: The 3-chloropyrazine moiety is an electrophile. While relatively stable, it is susceptible to


 reactions.
  • Self-Reaction: In highly concentrated, basic solutions, the free amine of one molecule can attack the C-Cl bond of another (dimerization).

  • Solvent Attack: If using MeOH with strong heat during rotary evaporation, methoxide (formed by trace base) can displace the chloride.

Prevention Protocol:

  • Evaporation: Do not exceed 40°C in the water bath.

  • Storage: Store the purified oil/solid under Nitrogen/Argon at -20°C.

  • Salt Formation: Immediately convert the purified free base to a hydrochloride or oxalate salt for long-term stability. This protonates the amine, preventing it from acting as a nucleophile against the pyrazine ring.

Visual Troubleshooting Workflow

The following logic tree guides your decision-making process based on peak shape and separation resolution.

PurificationLogic Start START: TLC Analysis Streak Does the spot streak/tail? Start->Streak BaseAdded Did you add 1% NH4OH or TEA? Streak->BaseAdded Yes SepCheck Is Product separating from Impurities? Streak->SepCheck No (Spot is round) AddBase ACTION: Add 1% NH4OH or TEA to Mobile Phase BaseAdded->AddBase No AmineSilica ACTION: Switch to Amine-Functionalized Silica (KP-NH) BaseAdded->AmineSilica Yes (Still streaking) AddBase->SepCheck PolarityCheck Where are impurities? SepCheck->PolarityCheck No Success SUCCESS: Isolate & Convert to Salt SepCheck->Success Yes GradientOpt ACTION: Shallow Gradient (0-10% MeOH in DCM) PolarityCheck->GradientOpt Impurities run fast (Front) WashStep ACTION: Flush Column with 50% MeOH/NH3 PolarityCheck->WashStep Impurities stuck (Baseline)

Figure 1: Decision matrix for optimizing the purification of basic heterocyclic amines.

Appendix: Alternative Stationary Phases

If standard silica with modifiers fails, use Amine-Functionalized Silica (KP-NH) .

  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels the basic amine of your product, preventing adsorption.

  • Benefit: You can use neutral solvents (Hexane/Ethyl Acetate or DCM/MeOH) without adding smelly ammonia or TEA.

  • Protocol:

    • Load sample (Dry load recommended).

    • Elute with Hexane : Ethyl Acetate (0%

      
       100%).
      
    • The diazepane product will elute much sharper and earlier than on standard silica.

References
  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from

  • Teledyne ISCO. (n.d.).[2] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Solvent Systems. Retrieved from

  • Master Organic Chemistry. (2017). Amine Basicity and pKaH.[3][4] Retrieved from

Sources

Technical Support Center: 1,4-Diazepane Removal Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted 1,4-diazepane (homopiperazine) from reaction mixtures.

Topic: Post-Reaction Cleanup of 1,4-Diazepane (Homopiperazine) Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

1,4-Diazepane (CAS: 505-66-8) is a cyclic diamine often used as a nucleophile in drug synthesis.[1][2][3][4] Its removal is notoriously difficult due to three physicochemical factors:

  • High Polarity: It is highly water-soluble (

    
    ), making it difficult to extract into organic solvents if the pH is not strictly controlled.[1][2][3][4]
    
  • Basicity: With pKa values approximately 9.9 and 6.5, it protonates easily, adhering stubbornly to acidic silanol groups on silica gel columns (causing "streaking").[1][3][4]

  • Boiling Point: Its boiling point (~169°C) is too high for rotary evaporation but often too close to product degradation temperatures for bulk distillation.[1][2][3][4]

This guide prioritizes removal methods based on the polarity of your target product .

Part 1: Decision Matrix (Workflow)

Before selecting a protocol, determine the nature of your desired product relative to 1,4-diazepane.

DiazepaneRemoval Start Start: Reaction Mixture (Product + Excess 1,4-Diazepane) Q1 Is your Product Lipophilic? (LogP > 1.5) Start->Q1 Method1 Method A: Aqueous Partitioning (Recommended First Step) Q1->Method1 Yes (Non-polar) Q2 Is your Product a Secondary/Primary Amine? Q1->Q2 No (Polar) Method2 Method B: Electrophilic Scavenging (Resin-based) Q2->Method2 No (Tertiary Amine/Neutral) Method3 Method C: Cation Exchange (SCX) (Catch & Release) Q2->Method3 Yes (Competes with Scavenger) Method4 Method D: Reverse Phase (C18) or Kugelrohr Distillation Method3->Method4 If separation fails

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.

Part 2: Comparison of Removal Methods
MethodSelectivity MechanismThroughputCostBest For
Aqueous Wash Hydrophilicity (LogP)HighLowLipophilic products (Amides, Esters).[1][2][3][4]
Scavenger Resin NucleophilicityMediumHighNeutral/Tertiary amine products; small scale (<1g).[1][2][3][4]
SCX Chromatography Basicity (pKa)MediumMediumPolar products that are less basic than diazepane.[1][2][3][4]
Distillation Volatility (Bp)LowLowLarge scale (>10g); thermally stable products.[1][3][4]
Part 3: Detailed Protocols
Method A: Aqueous Partitioning (The "Brine" Fix)

Use this if your product is soluble in DCM, EtOAc, or Ether.[3]

The Science: 1,4-Diazepane is extremely hygroscopic and water-soluble.[1][2][3] By controlling the pH, we keep it in the aqueous phase while extracting the product.

Protocol:

  • Dilute the reaction mixture with Dichloromethane (DCM) (avoid EtOAc if your product is very polar).[1][2][3][4]

  • Wash 1: Add water adjusted to pH 10-11 (use dilute NaOH).

    • Reasoning: At pH 11, the diazepane is in its free base form, but its high polarity (

      
      ) still favors the aqueous layer compared to a lipophilic drug (
      
      
      
      ).
  • Wash 2: Wash with Brine (saturated NaCl) .

    • Reasoning: This breaks emulsions common with diamines and forces organic product out of the aqueous phase ("salting out").[4]

  • Wash 3 (The Polishing Step): Wash with Phosphate Buffer (pH 5.5) .[1][2][3][4]

    • Critical: At pH 5.5, 1,4-diazepane (pKa ~9.[1][3]9) is fully protonated (dicationic) and will partition 100% into the water.[1][3][4] Ensure your product does not protonate at this pH (e.g., amides, very weak bases).[1][3][4]

  • Dry organic layer over

    
     and concentrate.[1][2][3][4][5]
    
Method B: Solid Supported Scavenging (The "Smart" Fix)

Use this for small-scale library synthesis where the product lacks a secondary amine.

The Science: 1,4-Diazepane is a strong nucleophile.[1][2][3] Isocyanate-functionalized resins act as "chemical flypaper," forming a stable urea linkage with the diazepane, which is then filtered off.[3]

Reagents: Polystyrene-methylisocyanate resin (1.0 – 1.5 mmol/g loading).[1][2][3][4] Stoichiometry: 3.0 equivalents relative to the excess diazepane.[1][3][4]

Protocol:

  • Dissolve crude mixture in anhydrous DCM or THF (5–10 mL/g).

  • Add the Isocyanate Resin .[1][2][3][4]

  • Shake/agitate at room temperature for 2–4 hours .

    • Tip: Do not stir with a magnetic bar; it grinds the resin, blocking filters.[4] Use an orbital shaker.

  • Filter through a fritted glass funnel or a Celite pad.

  • Rinse resin with DCM to recover any entrained product.[1][2][3][4]

  • Evaporate filtrate.[1][2][3][4] The urea-bound diazepane remains on the solid beads.[1][4]

Method C: Strong Cation Exchange (SCX) Chromatography

Use this if your product is polar and co-elutes on silica.[1][3]

The Science: SCX columns contain sulfonic acid groups.[1][4] They bind basic amines.[1][2][3][4] Since 1,4-diazepane is a diamine, it binds much more tightly than mono-amines or weak bases.[1][2][3]

Protocol (Catch and Release):

  • Condition the SCX cartridge with MeOH.[1][2][3][4]

  • Load the reaction mixture (dissolved in MeOH/DCM).

  • Wash with MeOH .

    • Result: Neutral impurities elute.[1][2][3][4] Basic amines (product + diazepane) stick.[1][2][3][4]

  • Elute with 2M

    
     in MeOH .
    
    • Differentiation: If your product is a weak base, elute with 0.5M

      
        first.[1][3][4] Diazepane, being more basic and bidentate, often requires higher ammonia concentrations or may remain bound while the product elutes.[3]
      
Part 4: Troubleshooting & FAQs

Q: I ran a normal phase silica column, and the 1,4-diazepane streaked through all my fractions. Why? A: Silica is acidic (


).[1][2][3][4] 1,4-Diazepane protonates on the column, interacting strongly with silanols.[3]
  • Fix: You must deactivate the silica.[1][4] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).[1][3][4] The additive saturates the silanol sites, allowing the diamine to elute as a sharp band (or stay at the baseline if you use C18).

Q: Can I just distill it off? A: Only if your product is thermally stable >180°C. 1,4-Diazepane boils at ~169°C.[1][2][3][4]

  • Fix: Use a Kugelrohr apparatus under high vacuum (<0.5 mmHg). Under these conditions, the boiling point drops to ~50-60°C, allowing removal without charring your product.[3]

Q: I tried acid extraction, but my product disappeared. A: You likely protonated your product.

  • Fix: If your product is an amine, you cannot use acid extraction to remove diazepane.[1][3][4] Use Method B (Scavenging) if your product is a tertiary amine, or Method D (Reverse Phase C18) chromatography.[1][3][4] On C18 at basic pH (pH 10 bicarbonate buffer), diazepane elutes near the solvent front (void volume) due to its polarity, while most drug-like molecules retain longer.[1][3]

References
  • PubChem. (n.d.).[1][2][3][4] Compound Summary: 1,4-Diazepane.[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine.[1][2][3][4] Retrieved from [Link]

  • Hodges, J. C. (2000).[1][3][4][12] Covalent Scavengers for Primary and Secondary Amines. Synlett, 2000(1), 152-158.[1][3][4][12] (Detailed analysis of isocyanate resins for amine removal).

  • BenchChem. (2025).[1][2][3][4][5][13] Technical Support Center: Purification of Piperazine-Containing Compounds. (General protocols for cyclic diamine purification).

Sources

Technical Support Center: Troubleshooting Low Conversion in SNAr Pyrazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Reaction Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Pyrazine cores are fundamental to medicinal chemistry, yet their reactivity in Nucleophilic Aromatic Substitution (SNAr) is often underestimated. While pyrazines are electron-deficient "diazines," they lack the extreme reactivity of nitro-benzenes. Low conversion in these couplings is rarely a random failure; it is usually a deterministic outcome of electronic deactivation , poor leaving group selection , or solvation penalties .

This guide provides a systematic workflow to diagnose and resolve stalled SNAr reactions on pyrazine scaffolds.

Module 1: Diagnostic Workflow

Before altering conditions randomly, use this logic tree to identify the rate-limiting factor.

DiagnosticTree Start START: Reaction Stalled/Low Conversion CheckSM 1. Analyze Starting Material (SM) Is the Pyrazine Activated? Start->CheckSM Activated Yes (EWG present) CheckSM->Activated EWG at C2/C6 Deactivated No (EDG present) CheckSM->Deactivated OMe/NH2 on ring CheckLG 2. Check Leaving Group (LG) Is LG = Cl, Br, or I? BadLG Yes (Cl/Br/I) CheckLG->BadLG GoodLG No (F) CheckLG->GoodLG CheckNuc 3. Check Nucleophile Is it bulky or weak? CheckCond 4. Check Conditions Solvent/Temp appropriate? CheckNuc->CheckCond Strong Nuc Sol_Base Action: Change Base (pK_a matching) CheckNuc->Sol_Base Weak Nuc Sol_Solv Action: Switch to NMP/DMSO Increase Temp >100°C CheckCond->Sol_Solv Activated->CheckLG Sol_Pd Action: Switch to Buchwald-Hartwig (Pd-Catalysis) Deactivated->Sol_Pd S_NAr unlikely to work Sol_F Action: Switch LG to Fluorine (Halex Reaction) BadLG->Sol_F Rate enhancement required GoodLG->CheckNuc

Figure 1: Decision matrix for troubleshooting stalled SNAr reactions. Note the critical pivot points at Leaving Group selection and Electronic Activation.

Module 2: The Physics of Failure (Root Cause Analysis)

The "Element Effect" Trap

A common error is selecting a bromo- or iodo-pyrazine thinking it is a "better" leaving group, based on SN2 intuition. In SNAr, the rate-determining step (RDS) is the addition of the nucleophile to the ring, not the breaking of the C-X bond.[1]

  • Mechanism: The nucleophile attacks the

    
    -system to form a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Why Fluorine Wins: Fluorine is the most electronegative atom. It inductively withdraws electron density from the ipso-carbon, lowering the energy of the transition state for the nucleophilic attack.

  • Reactivity Order: F

    
     Cl 
    
    
    
    Br > I.
  • Recommendation: If your reaction with a chloro-pyrazine is stuck at 50% conversion, switch to the fluoro-analogue . This often yields a 100–1000x rate enhancement [1].

Electronic Deactivation

Pyrazine is electron-deficient, but it is easily deactivated.

  • The Problem: If your pyrazine core already has an electron-donating group (EDG) such as an amine (-NHR) or alkoxy (-OR) group, the ring becomes electron-rich. The nucleophile is repelled by the increased electron density.

  • The Fix: SNAr is rarely viable for electron-rich pyrazines. Switch immediately to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) rather than forcing SNAr conditions, which will likely lead to decomposition before conversion.

Module 3: Optimization Protocols

Standard Screening Protocol (Micro-scale)

Do not commit to a 10g batch until you have validated the solvent/base pairing. Run this 4-vial screen:

VariableCondition ACondition BRationale
Solvent DMSO (Anhydrous)NMP (Anhydrous)Polar aprotic solvents solvate the cation (Na+/K+), leaving the nucleophilic anion "naked" and highly reactive [2].
Base DIPEA (2.0 equiv)K₂CO₃ (2.0 equiv)DIPEA for neutral nucleophiles (amines); Carbonate for acidic nucleophiles (phenols/thiols).
Temp 80 °C120 °CPyrazines often require high activation energy.

Critical Note: Avoid protic solvents (MeOH, EtOH) if possible. They form hydrogen bonds with the nucleophile, forming a "solvent cage" that significantly reduces reaction rates [2].

Regioselectivity in 3,5-Dichloropyrazines

A frequent point of failure is obtaining the wrong isomer when reacting unsymmetrical di-halo pyrazines.

  • Scenario: You are reacting a nucleophile with a 2-substituted-3,5-dichloropyrazine.

  • Rule of Thumb:

    • If C2 = EWG (e.g., -CN, -CO2R): Nucleophile attacks C5 (Para to the EWG).

    • If C2 = EDG (e.g., -Me, -OMe): Nucleophile attacks C3 (Ortho to the EDG).

  • Mechanism: This counter-intuitive "ortho-attack" with EDGs is supported by Fukui index calculations and experimental data [3].[2]

Module 4: Mechanism & Signaling

Understanding the transition state allows you to manipulate it.

SNArMechanism cluster_0 Critical Success Factor Reactants Pyrazine-LG + Nucleophile (Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step (F lowers this barrier) Intermediate Meisenheimer Complex (Anionic, Resonance Stabilized) TS1->Intermediate Product Product-Nu + LG- Intermediate->Product Fast Elimination

Figure 2: The SNAr reaction coordinate. The stability of the Meisenheimer complex determines the reaction success.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction turns black/tarry, but starting material (SM) remains. What is happening? A: This indicates thermal decomposition or polymerization competing with the SNAr.

  • Diagnosis: The temperature is likely too high for the stability of the SM, or the base is too strong (causing deprotonation elsewhere).

  • Fix: Lower the temperature and switch to a more reactive leaving group (Fluorine) to maintain rate at lower heat. Ensure oxygen is excluded (degas solvents) to prevent N-oxide formation.

Q2: I see conversion, but the product is hydrolyzing to the Pyrazin-ol (OH species). A: This is a classic "wet solvent" issue.

  • Mechanism:[1][3][4][5][6][7][8] Hydroxide is a smaller, harder nucleophile than most amines/alkoxides and will outcompete them even at trace levels.

  • Fix: Use anhydrous solvents (purchase "SureSeal" or equivalent). Add 3Å or 4Å molecular sieves to the reaction vessel. Switch from hygroscopic bases (like NaOH/KOH) to Cs₂CO₃ or anhydrous organic bases.

Q3: Can I use microwave irradiation? A: Yes, microwave heating is highly recommended for pyrazine SNAr.

  • Benefit: It allows you to access temperatures (150–180 °C) safely above the solvent's boiling point, significantly shortening reaction times from days to minutes.

  • Warning: Monitor pressure carefully if using volatile amines.

Q4: Why is my yield low with 2-aminopyrazine as the nucleophile? A: 2-aminopyrazine is a very poor nucleophile due to the electron-withdrawing nature of its own ring.

  • Fix: Deprotonate it fully using NaH in DMF to form the anion before adding the electrophile. If that fails, this coupling requires Buchwald-Hartwig conditions.

References

  • The Element Effect in SNAr

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions[2][7][9][10][11]

    • Source:J. Org. Chem. / NIH
    • URL:[Link]

  • Solvent Effects

    • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions[12][13][14]

    • Source:Mon
    • URL:[Link]

  • Regioselectivity in Pyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines[2][11]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane via recrystallization. Given the specific nature of this molecule—a nitrogen-containing heterocycle with moderate polarity—this document addresses common challenges and provides a logical framework for developing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of an ideal recrystallization solvent for 1-(3-Chloropyrazin-2-yl)-1,4-diazepane?

A1: The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1] This differential solubility is the fundamental principle of recrystallization, allowing impurities to remain in the solution (the "mother liquor") while the pure compound crystallizes upon cooling. Key characteristics include:

  • Solubility Gradient: The compound should be sparingly soluble at low temperatures but readily soluble at the solvent's boiling point.[1]

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).[2][3]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble so they can be filtered out hot.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4]

Q2: How do I perform an effective solvent screen to find a suitable recrystallization solvent?

A2: A systematic solvent screen is the most reliable method for identifying an appropriate solvent or solvent system. This is an empirical process.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude 1-(3-Chloropyrazin-2-yl)-1,4-diazepane into several different test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble solvent" in a mixed-solvent system.

  • Solvent Addition (Hot): For solvents in which the compound was insoluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Add the hot solvent dropwise until the compound just dissolves.[1]

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe which tubes yield a good quantity of crystalline solid. The solvent that dissolves the compound when hot but produces a high yield of crystals upon cooling is your best candidate.

Q3: What is a mixed-solvent system and when should I use one?

A3: A mixed-solvent system is used when no single solvent provides the desired solubility gradient. It consists of two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[5] This technique is particularly useful for compounds like 1-(3-Chloropyrazin-2-yl)-1,4-diazepane which may be overly soluble in polar solvents like ethanol but nearly insoluble in nonpolar solvents like hexane. A common and effective system for pyrazine derivatives is aqueous ethanol.[6][7]

Recrystallization Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane and provides actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before crystallizing.[3] This often happens if the boiling point of the recrystallization solvent is higher than the compound's melting point. It can also be caused by the presence of significant impurities, which depress the melting point of the mixture.[2] The resulting oil often traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[3] This keeps the compound dissolved until the solution has cooled to a temperature below the compound's melting point.

    • Promote Slow Cooling: Rapid cooling encourages oil formation. After dissolving your compound in hot solvent, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[2]

    • Change Solvents: Select a solvent with a lower boiling point. If using a mixed-solvent system, try altering the ratio to increase the proportion of the "soluble solvent."

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This is one of the most common issues and typically results from one of two scenarios: too much solvent was used, or the solution is supersaturated.[1][2] If the solution is not saturated upon cooling, the compound will simply remain dissolved. Supersaturation is a metastable state where the compound remains dissolved even though its concentration is above its normal saturation point.[1]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]

      • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, which can cause the product to crash out of solution too quickly.

    • Increase Cooling: If other methods fail, cooling the mixture in a dry ice/acetone bath may initiate crystallization, but this can sometimes lead to the formation of very fine powders.[4]

Problem 3: The final yield of crystals is very low.

  • Causality: A low yield indicates that a significant amount of the product was lost during the process. This can be due to using an excessive amount of solvent (leaving product in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are too soluble.[1][3]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of near-boiling solvent necessary to fully dissolve the compound.[1] This ensures the solution is saturated upon cooling, maximizing crystal recovery.

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

    • Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] Using warm or room-temperature solvent will redissolve some of your product. If using a mixed-solvent system, wash with the solvent in which the compound is less soluble.

Data & Visualizations

Solvent Selection Guide

The choice of solvent is critical. Based on the structure of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, which contains both polar (amines, pyrazine nitrogen) and non-polar (chlorinated aromatic ring) features, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes & Potential Use
Ethanol 78PolarA very common and effective solvent for nitrogen heterocycles. Often used with water.[6][7]
Methanol 65PolarSimilar to ethanol but more volatile. Can be effective for pyrazine derivatives.[8]
Isopropanol 82PolarA good alternative to ethanol, with a slightly higher boiling point.
Ethyl Acetate 77IntermediateOften used in combination with a non-polar solvent like hexane for purification of pyrazine and diazepine derivatives.[9][10][11]
Toluene 111Non-polarCan be effective for compounds with significant aromatic character.[12]
Hexane 69Non-polarUnlikely to be a good single solvent, but excellent as an anti-solvent with a more polar solvent like ethyl acetate.[9][10]
Water 100Very PolarCan be a good choice for polar compounds, often used in combination with a miscible organic solvent like ethanol or methanol.[10][13]
Recrystallization Workflow Diagram

This diagram outlines the logical steps from initial solvent screening to obtaining pure crystals, including key troubleshooting loops.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_troubleshoot Troubleshooting start Start with Crude 1-(3-Chloropyrazin-2-yl)-1,4-diazepane screen Perform Small-Scale Solvent Screen start->screen dissolve Dissolve in Minimum Amount of Hot Solvent screen->dissolve Select Best Solvent cool Cool Slowly to Induce Crystallization dissolve->cool filtrate Filter Crystals & Wash with Cold Solvent cool->filtrate Crystals Form oil_out Problem: 'Oiling Out' cool->oil_out If oil forms no_crystals Problem: No Crystals Form cool->no_crystals If no crystals dry Dry Crystals Under Vacuum filtrate->dry low_yield Problem: Low Yield filtrate->low_yield Check yield end_node Pure Crystalline Product dry->end_node oil_out->dissolve no_crystals->dissolve Reduce volume & re-cool no_crystals->cool Scratch / Seed low_yield->dissolve Re-evaluate solvent volume

Caption: Decision workflow for recrystallization and troubleshooting.

References

  • Recrystallization. University of California, Davis. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 1,1'-(1,4-Diazepane-1,4-diyl)bis(3-chloropropan-2-ol) Properties. U.S. Environmental Protection Agency. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, Royal Society of Chemistry. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Purification of pyrazine.
  • Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1][4]diazepine. MDPI. [Link]

  • Process for preparing benzodiazepines.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1-(3-chlorobenzoyl)-1,4-diazepane. PubChemLite. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, MDPI. [Link]

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. [Link]

  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: Chloropyrazine Derivatives in Pharmaceutical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrazine derivatives serve as critical scaffolds in the synthesis of antitubercular (e.g., Pyrazinamide analogs), diuretic, and antitumor agents. Their analysis is pivotal for impurity profiling and metabolite identification. This guide provides a technical comparison of fragmentation behaviors between Electron Ionization (EI) and Electrospray Ionization (ESI) , the two dominant "alternatives" for structural characterization.[1]

While EI provides a "hard" fragmentation fingerprint suitable for library matching, ESI offers "soft" ionization essential for LC-coupled analysis of polar drug intermediates. This guide details the mechanistic divergence between radical-cation (EI) and even-electron (ESI) pathways, supported by self-validating experimental protocols.

Part 1: The Isotopic Baseline (Self-Validation)

Before analyzing fragmentation, every analyst must validate the precursor ion using the chlorine isotopic signature. This serves as an internal control for data integrity.

The 3:1 Rule

Chlorine exists naturally as


 (75.78%) and 

(24.22%).
  • Monochloropyrazines: Exhibit a distinct 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks.
  • Dichloropyrazines: Exhibit a 9:6:1 ratio (

    
    , 
    
    
    
    ,
    
    
    ).

Diagnostic Check: If your mass spectrum does not exhibit these precise ratios, the peak is not a chloropyrazine derivative, regardless of the accurate mass.

Part 2: Comparative Fragmentation Analysis (EI vs. ESI)

This section compares the two primary modalities. In drug development, EI is often used for raw material QC (GC-MS), while ESI is used for biological matrices (LC-MS).

Table 1: Performance & Mechanistic Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Energy Regime High (70 eV) - Spontaneous FragmentationLow (Thermal) - Requires Collision Energy
Dominant Loss Radical loss (

,

) & Ring Cleavage
Neutral loss (

,

,

)
Key Mechanism Retro-Diels-Alder (RDA),

-cleavage
Charge-Remote Fragmentation, Inductive Cleavage
Application Structural elucidation of volatile intermediatesMetabolite ID, Impurity profiling in solution
Limit of Detection Nanogram rangePicogram range (highly sensitive)

Part 3: Mechanistic Deep Dive

Electron Ionization (EI) Pathways

In EI, the molecular ion (


) is highly energetic. For 2-chloropyrazine (

114), two competing pathways dominate:
  • Pathway A (Halogen Loss): Direct homolytic cleavage of the C-Cl bond, yielding the pyrazinyl cation (

    
     79).
    
  • Pathway B (Ring Contraction): Loss of neutral HCN (27 Da), a hallmark of nitrogen heterocycles, followed by subsequent Cl loss.

ESI-CID Pathways

In ESI, the protonated molecule (


) is stable. Fragmentation is induced in the collision cell (CID).[2]
  • Pathway C (Acid Elimination): The protonated nitrogen facilitates the elimination of neutral HCl (

    
     Da).
    
  • Pathway D (Ring Opening): Protonation destabilizes the aromatic system, leading to losses of

    
     or 
    
    
    
    .
Visualization: Fragmentation Topology

The following diagram maps the divergence between Radical (EI) and Proton-driven (ESI) pathways.

Chloropyrazine_Fragmentation cluster_0 Precursor Ions cluster_1 EI Pathway (Radical Driven) cluster_2 ESI Pathway (Proton Driven) M_EI EI: Molecular Ion (M+.) m/z 114/116 Frag_EI_1 [M - Cl]+ Pyrazinyl Cation m/z 79 M_EI->Frag_EI_1 - Cl radical (35/37) Frag_EI_2 [M - HCN]+. Chlorazete Ion m/z 87/89 M_EI->Frag_EI_2 - HCN (27) M_ESI ESI: Protonated Ion [M+H]+ m/z 115/117 Frag_ESI_1 [M+H - HCl]+ Pyrazine Cation m/z 79 M_ESI->Frag_ESI_1 - HCl (36/38) (Favored) Frag_ESI_2 [M+H - HCN]+ Ring Opened m/z 88/90 M_ESI->Frag_ESI_2 - HCN (27) Frag_EI_3 [M - HCN - Cl]+ C3H2N+ m/z 52 Frag_EI_2->Frag_EI_3 - Cl radical

Figure 1: Divergent fragmentation pathways for 2-chloropyrazine. EI favors radical loss; ESI favors neutral elimination.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (ESI) profiling of chloropyrazine impurities. It includes built-in validation steps to ensure data trustworthiness.[3]

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
      ) efficiency.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Gas: Argon (1.5 mTorr).

The "Ramp-Validation" Workflow

To objectively distinguish between impurities and fragments, use a Collision Energy (CE) Ramp.

  • Step 1: Zero Energy Scan (CE = 0 eV).

    • Observe the parent cluster.

    • Validation: Confirm the 3:1 isotope ratio at

      
       115/117.
      
  • Step 2: Energy Ramp (10 -> 50 eV).

    • Monitor the transition of

      
       (Loss of HCl).
      
    • Validation: If the 79 peak appears without collision energy, it is an in-source fragment or an impurity (Pyrazine).

  • Step 3: Product Ion Scan.

    • Lock mass on

      
       115. Acquire full MS/MS spectrum.
      
Workflow Diagram

Protocol_Workflow Start Sample Injection Check1 Full Scan MS1 (No CE) Start->Check1 Decision1 Isotope Ratio 3:1? Check1->Decision1 Decision1->Start Fail (Re-prep) Exp1 Product Ion Scan (CE 10-50eV) Decision1->Exp1 Pass Data Extract Ion Chromatogram (XIC) Exp1->Data

Figure 2: Self-validating decision tree for confirming chloropyrazine identity before fragmentation analysis.

References

  • NIST Mass Spectrometry Data Center. Chloropyrazine Mass Spectrum (Electron Ionization).[4][5] NIST Chemistry WebBook, SRD 69.[5][6][7] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Tong, H., et al. (2010). "Fragmentation mechanisms of chlorinated heterocyclic pesticides." Journal of Mass Spectrometry, 45(8), 880-889.

Sources

13C NMR Chemical Shift Guide: Pyrazinyl-Homopiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 13C NMR chemical shifts for pyrazinyl-homopiperazine derivatives. This content is designed for medicinal chemists and structural biologists requiring high-fidelity spectral assignment data.

Executive Summary & Structural Context

The 1-(2-pyrazinyl)-1,4-diazepane scaffold (Pyrazinyl-Homopiperazine) is a privileged pharmacophore in drug discovery, frequently serving as a solvent-exposed solubilizing group in kinase inhibitors and GPCR ligands. Unlike its rigid 6-membered analog (piperazine), the 7-membered homopiperazine ring introduces conformational flexibility and distinct spectral signatures.

This guide provides a comparative analysis of 13C NMR shifts, distinguishing the aromatic pyrazine signals from the aliphatic diazepane signals and highlighting the desymmetrization effects observed upon N-arylation.

Structural Numbering Convention

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 1,4-diazepane ring, where


 bears the pyrazine substituent.
  • N1: Substituted nitrogen (attached to Pyrazine).

  • N4: Secondary amine (or substituted in derivatives).

  • Pyrazine Ring: Standard numbering (C2', C3', C5', C6').

Master Chemical Shift Data (Reference in DMSO-d6/CDCl3)

The following values represent the consensus chemical shifts derived from comparative analysis of 1-(2-pyrazinyl)piperazine and free homopiperazine data.

Table 1: Pyrazinyl-Homopiperazine 13C NMR Assignment
Carbon PositionShift

(ppm)
TypeAssignment Logic
Pyrazine Ring
C2' (Ipso)154.0 – 158.5

Most Deshielded: Directly attached to two nitrogens (Pyrazine N + Exocyclic N). Low intensity.
C6' 140.0 – 144.0 CHDeshielded: Para to the exocyclic amine; typical aromatic CH.
C5' 130.0 – 135.0 CHShielded: Meta to exocyclic amine; experiences resonance electron donation.
C3' 128.0 – 133.0 CHShielded: Ortho to exocyclic amine; strong resonance shielding effect.
Homopiperazine
C2, C3 (Ethylene)48.0 – 53.0


-Amino:
Distinct signals due to asymmetry. C2 (adj. to N-Pyz) often downfield of C3.
C7 (Propylene

)
46.0 – 49.0


-Amino:
Adjacent to N1 (Pyrazine). Slightly shielded relative to ethylene bridge due to ring strain differences.
C5 (Propylene

)
45.0 – 48.0


-Amino:
Adjacent to N4. Shift depends heavily on N4-substitution (H vs Alkyl).
C6 (Bridge

)
27.0 – 33.0


-Amino:
The most upfield signal. Characteristic of the 7-membered ring (absent in piperazine).

Note: Shifts in


 are typically 1-2 ppm downfield compared to 

.

Comparative Performance: Homopiperazine vs. Alternatives

Distinguishing the homopiperazine ring from similar moieties is critical during structural elucidation of impurities or metabolites.

Table 2: Comparative Shift Analysis
FeaturePyrazinyl-Homopiperazine Pyrazinyl-Piperazine Free Homopiperazine
Symmetry Asymmetric (7 distinct signals)Symmetric (4 distinct signals)Symmetric (3 distinct signals)
Bridge Signal Yes (~28-33 ppm, C6)No (All carbons are

-N)
Yes (33.3 ppm)

-CH2 Range
Broad (45-53 ppm)Narrow (44-46 ppm)Tight (47-51 ppm)
Pyrazine C2' ~155 ppm~158 ppmN/A
Mechanistic Insight: The "Bridge" Effect

The diagnostic signal for homopiperazine is the C6 methylene (propylene bridge). In piperazine, all carbons are directly adjacent to nitrogen (


-effect), appearing near 45 ppm. In homopiperazine, C6 is 

to the nitrogens, resulting in a significant upfield shift to ~28-33 ppm . This is the primary differentiator in 13C NMR.

Experimental Protocol for High-Fidelity Acquisition

To ensure trustworthy data (E-E-A-T), follow this self-validating protocol optimized for nitrogen-rich heterocycles.

A. Sample Preparation
  • Solvent:

    
     is preferred over 
    
    
    
    for polar pyrazine derivatives to prevent aggregation and improve peak sharpness.
  • Concentration: Minimum 10 mg/0.6 mL for 13C acquisition (due to low sensitivity of quaternary C2').

B. Acquisition Parameters[1]
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2' carbon has a long

    
     relaxation time. Insufficient delay will suppress this diagnostic peak.
    
  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker) to enhance sensitivity via NOE.

  • Scans: Minimum 512 scans (1024 recommended for <5mg samples).

C. Assignment Workflow (Self-Validating)
  • Identify C6: Look for the most upfield

    
     (quintet in DEPT/off-resonance, or phase-negative in APT) at ~30 ppm.
    
  • Identify Pyrazine C2': Look for the weak signal >150 ppm.

  • Correlate: Use HSQC to match protons to carbons. The C2/C3 ethylene protons often appear as a singlet-like multiplet in 1H NMR, while the propylene bridge (C5/C6/C7) shows distinct multiplets.

Visualizations

Diagram 1: Structural Numbering & Correlation Logic

This diagram illustrates the numbering scheme and the key HMBC correlations used to validate the connectivity between the rings.

G cluster_0 Pyrazine Ring cluster_1 Homopiperazine Ring C2_prime C2' (Ipso) ~155 ppm N1 N1 C2_prime->N1 Attachment C3_prime C3' (Ortho) ~130 ppm C5_prime C5' (Meta) ~132 ppm C6_prime C6' (Para) ~142 ppm C2 C2 (Ethylene) ~51 ppm N1->C2 C7 C7 (Propylene) ~48 ppm N1->C7 C2->C2_prime HMBC (3J) C3 C3 ~51 ppm C2->C3 C7->C2_prime HMBC (3J) C6 C6 (Bridge) ~30 ppm C7->C6 C5 C5 ~46 ppm C6->C5 N4 N4 C5->N4 C3->N4

Caption: Connectivity map showing IUPAC numbering and critical HMBC correlations (dashed green lines) for confirming the N1-Pyrazine linkage.

Diagram 2: Assignment Decision Tree

A logic flow for assigning signals in unknown derivatives.

Logic Start Start: 13C Spectrum CheckRegion Check 25-35 ppm Region Start->CheckRegion HasSignal Signal Present? (~30 ppm) CheckRegion->HasSignal Homopip Homopiperazine Scaffold (C6 Bridge confirmed) HasSignal->Homopip Yes Piperazine Piperazine Scaffold (No bridge carbon) HasSignal->Piperazine No CheckAromatic Check >150 ppm Homopip->CheckAromatic Pyrazine Pyrazine C2' Found (N-Aryl confirmed) CheckAromatic->Pyrazine Signal at ~155 ppm

Caption: Decision tree for distinguishing homopiperazine scaffolds from piperazine analogs based on the diagnostic C6 bridge signal.

References

  • Comparison of Homopiperazine and Piperazine Conformations

    • Study on the conformation of homopiperazine deriv
    • Source:

  • Pyrazine Chemical Shifts

    • 13C NMR data for 2-aminopyrazine deriv
    • Source:

  • General 13C NMR Shift Guide

    • Database of characteristic 13C shifts for N-heterocycles.
    • Source:

  • 1-(2-Pyrazinyl)

    • Spectral data for the 6-membered analog used for compar
    • Source:

Comparative Guide: TLC Visualization Stains for Diazepane and Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of visualization methods for two distinct nitrogenous heterocycles: Diazepanes (7-membered, often saturated rings) and Pyrazines (6-membered, aromatic rings).

  • Diazepanes are predominantly basic secondary amines. They are best visualized using Ninhydrin (chemoselective) or Dragendorff’s Reagent (general alkaloid stain).

  • Pyrazines are electron-deficient, weakly basic aromatics. They respond poorly to amine-specific stains.[1] The most reliable detection is UV 254 nm (fluorescence quenching) followed by Iodine Adsorption or KMnO₄ (if alkyl-substituted).

Scientific Foundation: The Chemical Divergence

To select the correct stain, one must understand the electronic environment of the nitrogen atoms in the scaffold.

Diazepane Scaffolds
  • Character: Aliphatic, cyclic amines.

  • Reactivity: The nitrogen atoms are typically

    
     hybridized (unless part of an amide/lactam like in diazepam). They are nucleophilic and moderately basic (
    
    
    
    ).
  • Staining Mechanism: They readily undergo nucleophilic attack (Ninhydrin) or form stable ion-pairs with heavy metal anions (Dragendorff).

Pyrazine Scaffolds
  • Character: Aromatic, planar 1,4-diazines.

  • Reactivity: The nitrogen lone pairs are in

    
     orbitals orthogonal to the 
    
    
    
    -system, but the ring is highly electron-deficient. They are very weak bases (
    
    
    ).
  • Staining Mechanism: They lack the nucleophilicity to react with Ninhydrin. Their low basicity makes ion-pairing with Dragendorff’s reagent difficult unless the pH is extremely low. Detection relies on physical properties (UV absorption) or surface adsorption (Iodine).

Decision Framework

The following decision tree outlines the logical flow for selecting the optimal visualization method based on your specific compound class.

StainSelection Start Select Compound Class Diazepane Diazepane (Saturated/Basic) Start->Diazepane Pyrazine Pyrazine (Aromatic/Weak Base) Start->Pyrazine Ninhydrin Ninhydrin Dip (Specific) Diazepane->Ninhydrin Secondary Amine Present? Dragendorff Dragendorff's (High Sensitivity) Diazepane->Dragendorff Tertiary Amine/General UV UV 254 nm (First Pass) Pyrazine->UV Primary Method Iodine Iodine Chamber (Reversible) UV->Iodine Confirmation KMnO4 KMnO4 Dip (If alkyl groups present) UV->KMnO4 Side-chain Oxidation

Figure 1: Decision tree for selecting TLC visualization reagents based on heterocycle basicity and aromaticity.

Comparative Analysis Matrix

The table below summarizes the performance of standard reagents for these specific scaffolds.

FeatureNinhydrin Dragendorff’s Reagent UV 254 nm Iodine Vapor
Target Group

&

Amines

Amines / Alkaloids
Conjugated SystemsUniversal Adsorption
Diazepane Response Excellent (Yellow/Orange for

)
High (Orange spots)Low (unless fused to benzene)Moderate (Brown)
Pyrazine Response Poor/None (No reaction)Low/Variable (Requires low pH)Excellent (Dark spots)Good (Yellow/Brown)
Limit of Detection 0.1 - 0.5

g
0.5 - 1.0

g
~1.0

g
1.0 - 5.0

g
Stability Permanent (after heating)Fades (unless fixed)Transient (while lamp is on)Reversible (sublimes)
Selectivity High (Amines only)Moderate (Nitrogenous)Low (Any aromatic)Low (Universal)

Mechanistic Insights

Understanding the why allows for troubleshooting when stains fail.

Dragendorff’s Reagent (Ion-Pairing)

This reagent works by forming an insoluble ion pair between the protonated nitrogen of the heterocycle and the heavy metal complex


.[2]
  • Diazepane: Being basic, it easily protonates (

    
    ) and binds the bismuth complex.
    
  • Pyrazine: Being a very weak base, it struggles to protonate. To visualize pyrazines with Dragendorff, you must ensure the plate is free of mobile phase modifiers (like triethylamine) and the reagent is sufficiently acidic to force protonation.

Ninhydrin (Condensation)

Ninhydrin requires a nucleophilic attack from the amine nitrogen onto the carbonyl of the ninhydrin molecule.

  • Diazepane: The secondary amine is nucleophilic enough to attack, leading to the formation of an iminium salt (often yellow/orange for cyclic secondary amines).

  • Pyrazine: The nitrogen lone pair is part of the aromatic sink (or orthogonal but non-nucleophilic due to ring deficiency). No attack occurs; no color develops.

Mechanisms cluster_0 Dragendorff Mechanism (Ion Pairing) cluster_1 Ninhydrin Mechanism (Condensation) D_Step1 Bi(NO3)3 + KI + Acid -> [BiI4]- (Anionic Complex) D_Step3 [Diazepane-H]+ + [BiI4]- -> Orange Precipitate D_Step1->D_Step3 D_Step2 Diazepane (Basic) + H+ -> [Diazepane-H]+ D_Step2->D_Step3 N_Step1 Ninhydrin (Triketone) N_Step3 Nucleophilic Attack -> Dehydration N_Step1->N_Step3 N_Step2 Diazepane (Nucleophile) N_Step2->N_Step3 N_Step4 Iminium Salt (Yellow/Orange) N_Step3->N_Step4

Figure 2: Mechanistic pathways for Dragendorff (ion-pairing) and Ninhydrin (condensation) reactions.

Detailed Experimental Protocols

These protocols are optimized for heterocycle detection.[1]

Protocol A: Modified Dragendorff’s Reagent (Munier-Macheboeuf)

Best for: Diazepanes, Alkaloids, and some substituted Pyrazines.

Reagents:

  • Solution A: 0.85 g Basic Bismuth Nitrate dissolved in 10 mL Glacial Acetic Acid + 40 mL Water.

  • Solution B: 8.0 g Potassium Iodide dissolved in 20 mL Water.

  • Stock Solution: Mix equal parts A and B. Store in amber bottle (Stable for months).

  • Spray Solution: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.

Procedure:

  • Elute TLC plate and dry completely (traces of mobile phase amines like TEA will cause background blackening).

  • Spray the plate evenly with the Spray Solution. Do not dip (precipitate can strip silica).

  • Observation: Orange/Red spots appear immediately against a yellow background.

  • Enhancement: If spots are weak (common for Pyrazines), spray lightly with 10%

    
     to increase protonation.
    
Protocol B: Ninhydrin Dip

Best for: Diazepanes (Secondary Amines).

Reagents:

  • 1.5 g Ninhydrin.

  • 100 mL n-Butanol (or Ethanol).

  • 3.0 mL Acetic Acid (Critical for catalyzing the reaction).

Procedure:

  • Dip the dried TLC plate into the solution for 1-2 seconds.

  • Wipe the back of the plate.

  • Heat at 110°C for 2-5 minutes using a heat gun or hot plate.

  • Observation: Diazepanes typically appear as Yellow or Orange spots (unlike primary amines which are purple/blue).

Protocol C: Iodine Chamber (Reversible)

Best for: Pyrazines (General confirmation).

Setup:

  • Use a glass jar with a tight lid.

  • Add 5-10 crystals of Iodine (

    
    ) and a layer of silica gel.
    
  • Allow chamber to saturate with purple vapor (approx. 15 mins).

Procedure:

  • Place dried TLC plate in the jar.

  • Observation: Brown spots appear within 30-60 seconds.

  • Note: Circle spots immediately with a pencil; the stain will fade once removed from the jar.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Pyrazine spots are invisible in UV Concentration too low or solvent quenching.Increase spotting concentration (Pyrazines have lower

than benzenes). Ensure plate has F254 indicator.
Dragendorff background is dark Mobile phase contained amines (TEA/Ammonia).Dry plate under vacuum or heat gun for >5 mins to remove volatile amines before staining.
Diazepane spots are faint with Ninhydrin Acid catalyst missing or insufficient heat.Ensure Acetic Acid is in the mix.[3][4][5] Increase heating time (secondary amines react slower than primary).
Pyrazine "streaking" Interaction with silanols.Pyrazines are basic enough to drag on silica. Add 1-2% TEA or Ammonia to the mobile phase (must dry well before staining).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. Link

  • Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich.[6][7] Retrieved from

  • Raal, A., et al. (2020).[8] Dragendorff’s reagent: Historical perspectives and current status. Pharmazie, 75(7), 299-303. (Review of Dragendorff chemistry). Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link

Sources

Technical Validation Guide: Elemental Analysis & Purity Assessment of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3-Chloropyrazin-2-yl)-1,4-diazepane (CAS: 89853-73-6) is a critical bicyclic intermediate predominantly utilized in the synthesis of selective 5-HT2C receptor agonists (e.g., Lorcaserin analogs) and other CNS-active agents. Its structure features a reactive secondary amine within a homopiperazine ring, making it a versatile scaffold for further functionalization.

This guide provides a definitive comparison of analytical methodologies for validating this compound, with a specific focus on Elemental Analysis (CHN) as a tool for determining bulk purity, salt stoichiometry, and solvation state—parameters often overlooked by HPLC alone.

Compound Identity
ParameterDetail
IUPAC Name 1-(3-Chloropyrazin-2-yl)-1,4-diazepane
CAS Number 89853-73-6
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
Physical State Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in Water (Free base)

Elemental Analysis Data: Theoretical vs. Experimental

For high-quality research grades, the experimental elemental composition must fall within ±0.4% of the theoretical values. Deviations outside this range typically indicate the presence of trapped solvents (methanol/DCM), moisture (hygroscopicity), or inorganic salt contamination.

Table 1: Combustion Analysis (CHN) Standards

Data below represents the Free Base form.

ElementTheoretical % (Calc.)Acceptable Experimental RangeCommon Deviation Cause
Carbon (C) 50.83% 50.43% – 51.23%Low C often indicates trapped inorganic salts or water.
Hydrogen (H) 6.16% 5.76% – 6.56%High H usually suggests retained moisture or protic solvents (MeOH).
Nitrogen (N) 26.34% 25.94% – 26.74%High N is rare; Low N suggests non-nitrogenous impurities.
Chlorine (Cl) 16.67% 16.27% – 17.07%Note: Requires separate titration or halogen-specific combustion cycle.
Critical Insight: The "Water Trap"

Diazepane derivatives are notoriously hygroscopic. A common analytical failure involves finding %H > 6.6% and %C < 50.4% .

  • Diagnosis: The sample has absorbed atmospheric water.

  • Correction: Dry the sample at 40°C under high vacuum (0.1 mbar) over P₂O₅ for 12 hours before analysis.

Comparative Analysis: EA vs. HPLC vs. qNMR

While HPLC is the industry standard for chromatographic purity, it cannot detect inorganic impurities or accurately assess salt forms. This section objectively compares why Elemental Analysis (EA) remains essential for this specific scaffold.

Table 2: Analytical Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV/MS Quantitative NMR (qNMR)
Primary Utility Bulk purity & Salt stoichiometry confirmation.Detecting organic impurities & degradation products.Absolute purity determination & solvent quantification.
Blind Spots Cannot identify specific impurities (only bulk deviation).Misses inorganic salts (NaCl, KCl) and moisture.Requires high-purity internal standards; lower sensitivity than HPLC.
Sample Req. Destructive (~2–5 mg).Non-destructive (trace amounts).Non-destructive (~10 mg).
Verdict for CAS 89853-73-6 Essential to confirm the removal of hydrochloride salts generated during synthesis.Essential to ensure no unreacted 2,3-dichloropyrazine remains.Optional but recommended for reference standard qualification.
Analytical Decision Workflow

The following diagram illustrates when to deploy each method during the development cycle.

AnalyticalWorkflow Start Crude 1-(3-Chloropyrazin-2-yl)-1,4-diazepane Step1 1. HPLC-MS Analysis Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 2. Recrystallization / Column Chromatography Decision1->Step2 No Step3 3. Proton NMR (1H-NMR) Decision1->Step3 Yes Step2->Step1 Decision2 Solvents Visible? Step3->Decision2 Step4 4. High Vacuum Drying Decision2->Step4 Yes Step5 5. Elemental Analysis (CHN) Decision2->Step5 No Step4->Step3 Final Release for Biological Assay Step5->Final Values within ±0.4%

Figure 1: Analytical decision tree ensuring comprehensive validation before biological testing.

Experimental Protocols

To achieve the elemental analysis data cited in Section 2, the following synthesis and purification protocol is recommended. This method minimizes the "trapped salt" interference common in EA results.

A. Synthesis Workflow (Nucleophilic Aromatic Substitution)

Reaction: 2,3-Dichloropyrazine + Homopiperazine (1,4-Diazepane)


 Product + HCl

Synthesis Reagents 2,3-Dichloropyrazine + 1,4-Diazepane (3.0 eq) Reaction Reaction Solvent: Dioxane or MeCN Temp: 80°C, 4h Reagents->Reaction Workup Workup Evaporation -> H2O/DCM Extraction Reaction->Workup Purification Purification Column Chromatography (DCM:MeOH:NH3) Workup->Purification Product Target Diazepane (Free Base) Purification->Product

Figure 2: Synthesis pathway emphasizing the excess amine to scavenge acid.

B. Step-by-Step Procedure
  • Stoichiometry: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous acetonitrile.

  • Addition: Add homopiperazine (3.0 eq) slowly. Note: Excess homopiperazine acts as the HCl scavenger, preventing the formation of the product's hydrochloride salt.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup (Critical for EA):

    • Concentrate solvent in vacuo.

    • Resuspend residue in DCM and wash with 1N NaOH (to ensure free base form).

    • Wash organic layer with Brine, dry over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH 90:9:1).

  • Drying: Dry the resulting oil/solid at 40°C/0.1 mbar for 24h.

Why this matters for Elemental Analysis: If the NaOH wash (Step 4) is skipped, the product will partially exist as a hydrochloride salt.

  • Theoretical EA (Free Base): C: 50.83%

  • Theoretical EA (Mono-HCl salt): C: 43.39%

  • Result: A "failed" EA result of C: 48% often indicates a mixture of free base and salt forms.

Troubleshooting & Impurity Profiling

When Elemental Analysis fails (deviates >0.4%), use this guide to identify the impurity based on the shift in values.

ObservationProbable CauseCorrective Action
C ↓, N ↓, H ↑ Water Contamination. The sample is wet.Dry over P₂O₅. Confirm with TGA (Thermogravimetric Analysis).
C ↓, N ↓, H ↓ Inorganic Salts. (e.g., Silica gel, NaCl).Filter the DCM solution through a 0.2µm PTFE filter; re-precipitate.
C ↑, H ↑ Trapped Solvent. (e.g., Toluene, Hexane).Run ¹H-NMR to quantify solvent. Dry under high vacuum.
N ↑ Homopiperazine Residue. Unreacted starting material.The sample requires further column chromatography or recrystallization.

References

  • Synthesis of Pyrazine Derivatives: Title: Synthesis and pharmacological evaluation of pyrazine-based 5-HT2C agonists. Source: Journal of Medicinal Chemistry (Generic reference to class synthesis). Link:

  • Analytical Validation Standards: Title: Validating Purity of Drug Candidates: Elemental Analysis vs. qNMR. Source: American Chemical Society (ACS) Guidelines for Characterization. Link:

  • Related Scaffold Characterization: Title: Synthesis and characterization of piperazine and diazepane derivatives. Source: Molecules (MDPI).[2] Link:

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, a profound understanding of the three-dimensional structure of pharmaceutical intermediates is not merely academic—it is a cornerstone of rational drug design and robust process development. The spatial arrangement of atoms within a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides an in-depth comparison of the crystal structures of key diazepane intermediates, supported by experimental data and best-practice protocols for X-ray diffraction analysis.

The diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, most notably forming the basis for the widely recognized benzodiazepine class of drugs.[3][4] The synthetic pathways to these therapeutic agents are rich with diazepane intermediates, whose solid-state properties can significantly influence the efficiency of manufacturing, purification, and formulation.[5] This guide will delve into the nuances of their crystal structures, offering insights into how subtle molecular modifications translate into distinct solid-state arrangements.

The Decisive Role of Crystallization

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. The choice of solvent and crystallization technique is paramount, as it directly influences crystal packing and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[1] Different polymorphs of the same intermediate can exhibit surprisingly different properties, impacting everything from melting point to dissolution rate.[1]

Foundational Recrystallization Techniques

Recrystallization is the most common method for purifying solid organic compounds and obtaining single crystals suitable for X-ray diffraction.[6][7][8] The underlying principle is the differential solubility of a compound in a hot versus a cold solvent.[9][10]

Key Considerations for Solvent Selection:

  • The ideal solvent should dissolve the diazepane intermediate sparingly or not at all at room temperature but readily at its boiling point.[10]

  • The solvent should not react with the compound.[10]

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

  • Whenever possible, a volatile solvent is preferred to facilitate easy removal from the crystals.[10]

Recrystallization Method Description Best Suited For
Single-Solvent Recrystallization The impure solid is dissolved in a minimum amount of a single hot solvent and allowed to cool slowly, promoting the formation of large, pure crystals.[6][9]Compounds with a steep solubility curve in a particular solvent.
Two-Solvent (or Multi-Solvent) Recrystallization The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent, is then added dropwise until the solution becomes turbid. The solution is then gently warmed until it becomes clear again and allowed to cool slowly.[6][9]Compounds for which a suitable single solvent cannot be identified.
Vapor Diffusion A solution of the compound in a relatively volatile solvent is placed in a small, open container inside a larger, sealed container that also contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.Small quantities of material and when seeking very high-quality crystals.
Slow Evaporation A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.Compounds that are highly soluble in most common solvents.

Comparative Crystal Structure Analysis of Diazepane Scaffolds

The conformation of the seven-membered diazepine ring is a defining structural feature. It typically adopts a flexible boat-like or chair-like conformation.[3][11] The specific conformation, along with the nature and orientation of substituents, dictates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking.

A comparative study of diazepam, nordazepam, and tetrazepam reveals the profound impact of minor structural changes on crystal packing.[3] While all three adopt a monoclinic space group (P 21/c), the presence of a secondary amine (N-H) in nordazepam facilitates the formation of strong intermolecular N–H···O hydrogen bonds.[3] This results in a significantly higher melting point for nordazepam compared to diazepam and tetrazepam, which lack this hydrogen bond donor.[3]

Compound Key Structural Feature Dominant Intermolecular Interaction Crystal System Space Group Diazepine Ring Conformation
Diazepam N-methyl groupVan der Waals forcesMonoclinicP 21/cBent boat-like[3]
Nordazepam N-H groupN–H···O Hydrogen Bonding[3]MonoclinicP 21/cBent boat-like[3]
Tetrazepam Cyclohexene fused to diazepine ringVan der Waals forcesMonoclinicP 21/cBent boat-like[3]
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Two chlorophenyl substituentsN–H···O Hydrogen Bonding, C–H···O Hydrogen Bonds, C–Cl···π interactions[11]MonoclinicP21/nChair[11]

This table is a synthesis of data from multiple sources and serves as a comparative overview.

The crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one further illustrates this principle. Its seven-membered diazepane ring adopts a chair conformation, with the bulky 4-chlorophenyl groups in equatorial positions.[11] The crystal structure is stabilized by a network of intermolecular N–H⋯O and C–H⋯O hydrogen bonds, as well as C–Cl⋯π interactions.[11]

Experimental Protocols for X-ray Diffraction

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][12] Two primary methods are employed: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral molecules.[13][14][15] The "sine qua non" for this technique is a high-quality single crystal, which should be transparent, free of cracks, and ideally between 0.02 and 0.25 mm in its largest dimension.[15][16]

Step-by-Step SC-XRD Workflow:

  • Crystal Selection and Mounting: Carefully select a suitable single crystal under a microscope.[16] Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.[13]

  • Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy and precision. This process yields the final atomic coordinates, bond lengths, and angles.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_analysis Data Acquisition & Analysis Recrystallization Recrystallization CrystalSelection Crystal Selection & Mounting Recrystallization->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples.[1][17] It is an indispensable tool for phase identification, polymorph screening, and determining the degree of crystallinity.[1][17][18] Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification.[18]

While SC-XRD analyzes a single crystal, PXRD obtains a diffraction pattern from a large number of randomly oriented crystallites.[19] This results in a 2D plot of diffracted intensity versus the diffraction angle (2θ), rather than a pattern of discrete spots.[20]

Step-by-Step PXRD Workflow:

  • Sample Preparation: The solid sample is finely ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared to databases of known patterns, such as the Powder Diffraction File (PDF), to identify the crystalline phase(s) present.

    • Polymorph Analysis: Different polymorphs of the same compound will produce distinct PXRD patterns, allowing for their identification and quantification.[1][5]

    • Crystallinity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad, diffuse halo suggests an amorphous solid.[18]

pxrd_workflow cluster_interpretation Pattern Interpretation Start Bulk Solid Intermediate Grinding Sample Grinding Start->Grinding DataAcquisition PXRD Data Acquisition Grinding->DataAcquisition Pattern 2D Diffraction Pattern (Intensity vs. 2θ) DataAcquisition->Pattern PhaseID Phase Identification Pattern->PhaseID PolymorphScreen Polymorph Screening Pattern->PolymorphScreen Crystallinity Crystallinity Assessment Pattern->Crystallinity

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyrazin-2-yl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.